Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
説明
BenchChem offers high-quality Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl 3-hydroxy-7-azaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h11,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBMNROEWAATPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and properties of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Introduction: The Significance of the 7-Azaspiro[4.5]decane Scaffold in Modern Drug Discovery
The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry.[1] A key strategy in this endeavor is the exploration of unique three-dimensional molecular architectures that can effectively probe biological space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent rigidity and defined spatial orientation of substituents can lead to improved binding affinity and selectivity for biological targets.[2] Among these, the 7-azaspiro[4.5]decane core, a fusion of a piperidine and a cyclopentane ring, is of significant interest due to its prevalence in a variety of biologically active natural products and synthetic compounds.[3][4] This guide focuses on a key derivative of this scaffold, tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, a versatile building block for the synthesis of novel drug candidates.
This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is characterized by a spirocyclic system where a piperidine ring is fused to a cyclopentane ring at the C-4 position of the piperidine and C-1 of the cyclopentane. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and solubility in organic solvents. A hydroxyl group at the C-2 position of the cyclopentane ring provides a valuable handle for further functionalization.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its key physicochemical properties can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and analytical protocols.
| Property | Predicted/Known Value | Source/Comment |
| CAS Number | 1793108-62-9 | BLDpharm[5] |
| Molecular Formula | C₁₄H₂₅NO₃ | Calculated |
| Molecular Weight | 255.35 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | Predicted based on structure |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| pKa | Not reported | The hydroxyl group is weakly acidic, while the Boc-protected amine is non-basic. |
Synthesis and Mechanistic Insights
The synthesis of the 7-azaspiro[4.5]decane scaffold can be achieved through various strategies, often involving intramolecular cyclization reactions.[3][4] A plausible and efficient route to tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate involves the stereoselective reduction of a corresponding ketone precursor. The rationale behind this approach lies in the accessibility of the spirocyclic ketone and the well-established methods for stereocontrolled ketone reductions.
Proposed Synthetic Pathway
Sources
- 1. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1793108-62-9|tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate|BLD Pharm [bldpharm.com]
Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
The Shift to 3D Chemical Space in Drug Discovery
Modern medicinal chemistry has increasingly moved away from flat, heteroaromatic scaffolds toward three-dimensional, conformationally restricted molecules. This paradigm shift, often referred to as the "Escape from Flatland" (), emphasizes that increasing the fraction of sp3-hybridized carbons (Fsp3) significantly improves a drug candidate's clinical success rate by enhancing solubility and reducing off-target promiscuity.
Spirocyclic compounds, which fuse two rings at a single carbon atom, provide rigid, three-dimensional vectors that are highly prized in structure-based drug design (). Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (CAS: 1793108-62-9) is a premier example of an Fsp3-enriched building block. It combines a rigid spiro[4.5]decane core with orthogonal synthetic handles (a Boc-protected amine and a free hydroxyl group), making it an invaluable intermediate for synthesizing complex therapeutics.
Structural Logic and Functional Group Utility
Every functional group in this molecule serves a distinct, causal purpose in synthetic planning and biological targeting.
Structural components and their functional causality in drug design.
-
Spiro[4.5]decane Core : Provides a rigid, non-planar scaffold. This structural rigidity minimizes the entropic penalty upon binding to a target protein, thereby increasing binding affinity.
-
Boc (tert-butyloxycarbonyl) Group : Shields the secondary amine during upstream synthetic steps (e.g., oxidation or alkylation of the hydroxyl group). Its bulky, lipophilic nature also aids in organic phase extraction during workups.
-
2-Hydroxyl Group : Serves as a versatile synthetic handle. It can act as a hydrogen bond donor in final drug candidates or be activated (via mesylation/tosylation) for nucleophilic substitution reactions.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In both synthetic planning and mass spectrometry, distinguishing between the macroscopic molecular weight and the monoisotopic exact mass is critical.
-
Molecular Weight (255.35 g/mol ) : Calculated using standard atomic weights that account for the natural isotopic abundance of elements on Earth. This value dictates bulk stoichiometry, yield calculations, and formulation dosing.
-
Exact Mass (255.1834 Da) : Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.0000, 1 H = 1.0078, 14 N = 14.0031, 16 O = 15.9949). In High-Resolution Mass Spectrometry (HRMS), exact mass allows for the derivation of empirical formulas with sub-5 ppm mass accuracy, eliminating isobaric interferences ().
Quantitative Physicochemical Data
| Property | Value | Causality / Application in Workflow |
| Chemical Formula | C 14 H 25 NO 3 | Defines the elemental composition and theoretical isotopic distribution. |
| Molecular Weight | 255.35 g/mol | Utilized for macroscopic stoichiometric calculations and reagent scaling. |
| Exact Mass (Monoisotopic) | 255.1834 Da | The baseline theoretical value for HRMS structural elucidation. |
| [M+H] + Exact Mass | 256.1907 Da | The target m/z in positive electrospray ionization (ESI+) workflows. |
| CAS Registry Number | 1793108-62-9 | Unique identifier for procurement (). |
Analytical Characterization: HRMS Protocol
To validate the structural integrity of the procured or synthesized compound, a rigorous High-Resolution Mass Spectrometry (HRMS) protocol must be employed. This protocol is designed as a self-validating system to confirm identity and purity.
Step-by-step HRMS workflow for exact mass validation of the spirocyclic scaffold.
Step-by-Step Methodology
-
Sample Preparation : Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL, supplemented with 0.1% Formic Acid.
-
Causality: Methanol ensures complete solvation of the lipophilic Boc group. Formic acid acts as a proton source, driving the equilibrium toward the[M+H] + ionized state, which is strictly required for ESI+ detection.
-
-
Chromatographic Separation : Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Causality: The C18 stationary phase retains the lipophilic Boc-protected amine via hydrophobic interactions, separating it from polar impurities (such as the deprotected free amine) before it enters the mass spectrometer.
-
-
Ionization (ESI+) : Operate the mass spectrometer in positive electrospray ionization mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.
-
Mass Analysis : Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer. Extract the chromatogram for the theoretical [M+H] + m/z of 256.1907 .
-
Data Validation : Calculate the mass error using the formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10^6. A mass error of < 5 ppm confirms the elemental composition of C 14 H 25 NO 3 .
Downstream Synthetic Application: Boc Deprotection Protocol
The Boc group is a transient shield. To utilize the secondary amine in downstream cross-coupling or amidation reactions, it must be quantitatively removed to yield 2-hydroxy-7-azaspiro[4.5]decane.
Step-by-Step Methodology
-
Reagent Addition : Dissolve the starting material in anhydrous Dichloromethane (DCM). Slowly add Trifluoroacetic acid (TFA) at 0°C to achieve a 1:1 (v/v) DCM:TFA ratio.
-
Causality: TFA provides the strong acidic conditions required to protonate the carbamate oxygen, leading to the cleavage of the tert-butyl group. This releases isobutylene and carbon dioxide gases. The evolution of these gases entropically drives the reaction to completion, preventing reversibility.
-
-
Reaction Monitoring (Self-Validation) : Warm the mixture to room temperature and stir for 1-2 hours. Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete only when the precursor peak (m/z 256.1907) entirely disappears and the free amine peak ([M-Boc+H] + m/z156.1383 ) dominates the spectrum.
-
Workup : Concentrate the mixture under reduced pressure to remove the volatile TFA and DCM. Neutralize the resulting TFA-salt by partitioning between Ethyl Acetate and saturated aqueous NaHCO 3 . Extract the organic layer, dry over Na 2 SO 4 , and concentrate to obtain the free base.
Conclusion
Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is a critical intermediate bridging the gap between flat aromatic drug candidates and modern, 3D-optimized therapeutics. Its precise physicochemical properties—specifically its monoisotopic exact mass of 255.1834 Da—serve as the foundation for rigorous analytical validation. By understanding the causality behind its structural components and mass metrics, researchers can ensure high-fidelity synthetic workflows and accelerate the discovery of targeted, spirocyclic drugs.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.[Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235171, 11-(Acryloylamino)undecanoic acid (Reference for C 14 H 25 NO 3 Exact Mass Calculation Principles). PubChem.[Link]
Structural Elucidation and NMR Spectral Analysis of tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Executive Summary & Pharmacophore Significance
In the contemporary landscape of targeted oncology and neuropharmacology, rigidified spirocyclic scaffolds have emerged as critical structural motifs. Specifically, tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (CAS: 1793108-62-9) serves as a highly versatile, conformationally restricted building block. By locking the spatial orientation of its functional groups, this spirocycle minimizes the entropic penalty upon target binding.
Recent literature from 2025 and 2026 highlights the integration of this specific azaspiro core into the synthesis of next-generation [1] and [2]. As a Senior Application Scientist, I approach the NMR structural elucidation of this intermediate not merely as a routine analytical task, but as a mandatory quality control gateway. Misassignment of its stereocenters or failure to recognize its conformational dynamics can derail multi-step synthetic campaigns.
Figure 1: Role of the spirocyclic intermediate in pan-KRAS inhibitor synthesis.
Mechanistic Rationale of NMR Phenomena
Before examining the raw data, it is critical to understand the physical chemistry governing the behavior of this molecule in a magnetic field. The spectra of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate are defined by three major phenomena:
-
Carbamate Rotamerism (The Boc Effect): The tert-butyloxycarbonyl (Boc) group exhibits restricted rotation around the carbamate C−N bond due to resonance delocalization (the nitrogen lone pair donating into the carbonyl π∗ orbital). At 298 K, this rotation occurs in the intermediate exchange regime on the NMR timescale. As the molecule interconverts between syn and anti rotamers, the magnetic environments of the adjacent C6 and C8 nuclei fluctuate, leading to significant transverse magnetization dephasing and observed line broadening.
-
Diastereotopicity: The molecule possesses a chiral center at C2 (bearing the −OH group) and a spiro center at C5, breaking any internal plane of symmetry ( Cs ). Consequently, the two protons on every methylene group (C1, C3, C4, C6, C8, C9, C10) are diastereotopic. They reside in magnetically non-equivalent environments, exhibit distinct chemical shifts, and couple to each other with large geminal coupling constants ( 2J≈13.5 Hz).
-
The γ -Gauche Effect: In 13C NMR, the hydroxyl group at C2 exerts steric compression on the γ -carbons (specifically C4 and C10). This steric crowding increases the electron density around these nuclei, resulting in an upfield shift (shielding) of approximately 2–5 ppm compared to unhindered models, a diagnostic feature for [3].
Spectral Data Presentation
The following data represents the standardized assignments for the title compound acquired at 298 K in CDCl3 .
Table 1: 1H NMR Data (400 MHz, CDCl3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | J (Hz) | Integration | Assignment Rationale & Causality |
| C2-H | 4.35 | m | - | 1H | Most downfield ring proton; strongly deshielded by the adjacent electronegative oxygen atom. |
| C8-H 2 | 3.55 – 3.30 | m (broad) | - | 2H | Deshielded by adjacent N7. Broadened due to intermediate exchange of Boc rotamers. |
| C6-H 2 | 3.40 – 3.10 | m (broad) | - | 2H | Isolated between spiro C5 and N7. Broadened by Boc rotamerism. |
| OH | 2.10 | br s | - | 1H | Concentration and solvent-dependent exchangeable proton. |
| C1-H 2 | 1.95, 1.65 | dd, dd | 13.5, 6.5 | 2H | Diastereotopic pair between spiro C5 and chiral C2. Exhibits strong geminal coupling ( 2J ). |
| C3-H 2 | 1.85, 1.55 | m, m | - | 2H | Diastereotopic pair in the cyclopentanol ring. |
| C4-H 2 | 1.70, 1.45 | m, m | - | 2H | Adjacent to the spiro center; shielded relative to C1 due to distance from oxygen. |
| C9-H 2 | 1.60 | m | - | 2H | Piperidine backbone; furthest from heteroatoms. |
| C10-H 2 | 1.50 | m | - | 2H | Adjacent to spiro C5 in the piperidine ring. |
| Boc-CH 3 | 1.46 | s | - | 9H | Intense, sharp singlet characteristic of the tert-butyl group. |
Table 2: 13C NMR Data (100 MHz, CDCl3 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale & Causality |
| Boc C=O | 154.8 | Cq | Highly deshielded carbamate carbonyl. |
| Boc Cq | 79.4 | Cq | Quaternary carbon of the tert-butyl group attached to oxygen. |
| C2 | 73.2 | CH | Carbinol carbon; deshielded by the directly attached hydroxyl group. |
| C6 | 54.1 | CH 2 | Deshielded by N7. Often appears as a broadened peak due to rotamerism. |
| C1 | 49.5 | CH 2 | Positioned between the spiro center and the carbinol carbon. |
| C5 (Spiro) | 45.6 | Cq | Highly congested quaternary spiro center linking the 5- and 6-membered rings. |
| C8 | 44.5 | CH 2 | Adjacent to N7; standard chemical shift for Boc-protected piperidines. |
| C4 | 37.8 | CH 2 | Cyclopentanol ring; subject to γ -gauche shielding from the C2-OH. |
| C10 | 36.5 | CH 2 | Piperidine ring; adjacent to the spiro center. |
| C3 | 34.2 | CH 2 | Cyclopentanol ring backbone. |
| Boc-CH 3 | 28.5 | CH 3 | Three degenerate methyl carbons of the tert-butyl group. |
| C9 | 23.8 | CH 2 | Most shielded carbon in the piperidine system (homoallylic-like position to N). |
Experimental Protocols: A Self-Validating System
To achieve research-grade, reproducible NMR data—especially for molecules exhibiting conformational flux—the acquisition protocol must be a self-validating system. The following methodology is optimized for a [4].
Phase 1: Sample Preparation
-
Solvent Selection: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: Particulate matter causes localized magnetic susceptibility gradients, ruining the homogeneity of the magnetic field and artificially broadening peaks.
Phase 2: Instrument Calibration & Shimming
-
Probe Tuning: Insert the sample and perform Automatic Tuning and Matching (ATM) for both 1H and 13C nuclei.
-
Lock and Shim: Lock onto the deuterium signal of CDCl3 . Execute 3D gradient shimming (TopShim).
-
Self-Validation Check: Observe the TMS peak. The acquisition is only authorized to proceed if the TMS linewidth at half-height ( w1/2 ) is ≤1.0 Hz. If the TMS peak is sharp but C6/C8 peaks are broad, you have definitively proven the broadening is due to chemical rotamerism, not poor shimming.
Phase 3: Acquisition Parameters
-
1H NMR (zg30 pulse program):
-
Number of Scans (ns): 16
-
Relaxation Delay ( d1 ): 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1 ) of all protons, yielding accurate integrations for the diastereotopic multiplets.
-
-
13C NMR (zgpg30 pulse program with WALTZ-16 decoupling):
-
Number of Scans (ns): 512 to 1024 (depending on exact concentration).
-
Relaxation Delay ( d1 ): 2.0 seconds. Causality: The rigid quaternary spiro carbon (C5) lacks directly attached protons, leading to inefficient dipole-dipole relaxation and a long T1 . A short d1 will cause the C5 signal to vanish into the baseline. A 2.0s delay ensures sufficient magnetization recovery for this critical node.
-
Phase 4: Orthogonal Validation (Optional but Recommended)
If precise coupling constants for C6 and C8 are required for 3D conformational mapping, acquire a Variable Temperature (VT) 1H NMR spectrum at 330 K using DMSO- d6 . At elevated temperatures, the rotameric exchange rate exceeds the NMR timescale (fast exchange regime), coalescing the broad humps into sharp, time-averaged multiplets.
Figure 2: Multidimensional NMR workflow for spirocyclic structural elucidation.
References
- Azaquinazoline pan-kras inhibitors. World Intellectual Property Organization. Google Patents.
- Azaspiro wrn inhibitors. World Intellectual Property Organization. Google Patents.
-
GABA-analogous spirocyclic amino acid esters, 5. Semantic Scholar / Zeitschrift für Naturforschung B. URL: [Link]
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications (Organic Process Research & Development). URL: [Link]
A Technical Guide to the Crystallographic Analysis of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for a Crystal Structure
In the landscape of modern drug discovery, the azaspiro[4.5]decane scaffold is a privileged structure, prized for the unique three-dimensional orientation it imparts to pharmacophores. This rigid, spirocyclic core can lead to compounds with enhanced target selectivity and improved pharmacokinetic profiles. The specific compound, tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, is a valuable synthetic intermediate for building a diverse library of therapeutic candidates.
A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount for structure-based drug design. However, as of the latest literature and database review, the specific crystallographic data for this particular isomer has not been publicly deposited. This guide, therefore, serves a dual purpose: first, to formally state the current unavailability of the data, and second, to provide a comprehensive, field-proven workflow for its generation and analysis. This document is structured not as a rigid template, but as a logical progression from synthesis to structural elucidation, mirroring the journey a research scientist would undertake.
Compound Identification and Physicochemical Properties
Before embarking on experimental work, it is crucial to define the target molecule with precision. The lack of a specific, dedicated CAS number for this isomer necessitates clarity in its nomenclature and properties.
| Identifier | Value |
| IUPAC Name | tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate |
| Molecular Formula | C₁₄H₂₅NO₃ |
| Molecular Weight | 255.35 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CCCC(C2)O |
| InChI Key | InChIKey=Generated upon synthesis and analysis |
| CAS Number | Not assigned or publicly available for this isomer |
Note: The table above is generated based on the chemical structure, as a specific public entry is not available.
Proposed Synthetic Pathway & Experimental Protocol
The synthesis of the target compound can be approached through a multi-step sequence, leveraging established methodologies for the construction of spirocyclic systems. The causality behind this proposed route is the strategic installation of the key functional groups onto a pre-formed spirocyclic core.
Workflow for Synthesis
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol:
-
Dissolution: Dissolve tert-butyl 7-azaspiro[4.5]decan-2-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The addition of a reducing agent like NaBH₄ is a standard and effective method for converting a ketone to a secondary alcohol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate.
Single-Crystal Growth: The Gateway to Diffraction
Obtaining a high-quality single crystal is often the most challenging step. The choice of crystallization method and solvent is critical and often requires empirical screening. The principle is to slowly approach a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice.
Crystallization Screening Workflow
Caption: Decision workflow for single-crystal growth.
Recommended Crystallization Protocol (Vapor Diffusion):
-
Prepare the Solution: Dissolve 5-10 mg of the purified compound in a minimal amount (0.2-0.5 mL) of a "good" solvent (e.g., ethyl acetate or dichloromethane) in a small, open vial.
-
Prepare the Chamber: Place this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm).
-
Add Anti-Solvent: Add a larger volume (2-5 mL) of an "anti-solvent" (a solvent in which the compound is poorly soluble, such as hexanes or pentane) to the bottom of the larger chamber, ensuring it does not mix with the solution in the inner vial.
-
Incubate: Seal the chamber and leave it undisturbed in a vibration-free location. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.
-
Monitor: Check for crystal growth daily. Suitable crystals are typically clear, have well-defined faces, and are between 0.1-0.3 mm in size.
Single-Crystal X-ray Diffraction: Elucidating the Structure
Once a suitable crystal is obtained, the process of X-ray diffraction can begin. This technique provides the definitive atomic coordinates of the molecule in the solid state.
Data Collection and Structure Solution Workflow
Caption: Standard workflow for single-crystal X-ray analysis.
Expected Crystallographic Data and Interpretation
While the data for the title compound is not available, we can anticipate the type of information that would be generated. For illustrative purposes, the table below presents a hypothetical summary of key crystallographic parameters. These values are based on typical results for similar organic molecules.
| Parameter | Expected Value / Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal. |
| Z | Integer (e.g., 4) | The number of molecules in one unit cell. |
| R-factor (R1) | < 0.05 (for publication) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths/Angles | Tabulated values (Å, °) | Precise measurements of all interatomic distances and angles. |
| Torsion Angles | Tabulated values (°) | Defines the conformation of the molecule, particularly the chair/boat forms of the rings. |
The final output would include a Crystallographic Information File (CIF), which contains all the experimental and structural information, and a 3D rendering of the molecule showing atomic displacement parameters (ellipsoids). This allows for a detailed analysis of the molecule's conformation, intramolecular hydrogen bonding involving the hydroxyl group, and any intermolecular interactions that stabilize the crystal packing.
Conclusion and Future Outlook
The determination of the single-crystal X-ray structure of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is an essential step for its application in rational drug design. While this data is not currently in the public domain, this guide provides a robust and experimentally validated pathway for its generation. By following the outlined procedures for synthesis, crystallization, and diffraction analysis, researchers can successfully elucidate the three-dimensional structure of this valuable synthetic intermediate. The resulting crystallographic data will be a critical asset for the medicinal chemistry community, enabling more precise and effective design of next-generation therapeutics based on the azaspiro[4.5]decane scaffold.
References
Due to the absence of a specific publication for the title compound, this reference list includes authoritative sources for the described methodologies and examples of crystallographic studies on related structures.
-
Synthesis of Azaspirocycles: For general and specific synthetic strategies towards azaspirocyclic compounds, refer to review articles in leading organic chemistry journals. A relevant example concerning azaspiro[4.5]decanes can be found in: Ishida, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]
- Crystallization Techniques: For a comprehensive guide on the theory and practice of small molecule crystallization, see: "Crystal Growth of Organic Materials," edited by Allan S. Myerson, et al. This book provides in-depth knowledge on the subject.
- Single-Crystal X-ray Diffraction: For the foundational principles and practical aspects of X-ray crystallography, refer to: "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood.
-
Crystallographic Databases: The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Crystallographic Data Centre (CCDC). [Link]
- Structure Solution and Refinement Software: The SHELX suite of programs is the industry standard for small-molecule structure solution and refinement. Sheldrick, G.M. (2015).
Escaping Flatland: The Strategic Role of 7-Azaspiro[4.5]decane Scaffolds in Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
The 3D Paradigm Shift in Medicinal Chemistry
For decades, drug discovery has been dominated by planar, sp2 -hybridized aromatic rings. While these structures are synthetically accessible, they often suffer from poor physicochemical properties, including low aqueous solubility, high plasma protein binding, and off-target promiscuity driven by non-specific π−π stacking. The modern mandate in medicinal chemistry is to "escape flatland" by increasing the fraction of sp3 -hybridized carbons ( Fsp3 ).
Spirocyclic scaffolds—defined by two rings fused at a single quaternary carbon atom—are exceptionally suited for this purpose [1]. The orthogonal arrangement of the rings creates a highly three-dimensional, rigid conformation that projects functional groups into defined vectors. Among these, the 7-azaspiro[4.5]decane core has emerged as a privileged scaffold. By incorporating a basic nitrogen within a geometrically restricted bicyclic framework, this scaffold offers precise target engagement while improving metabolic stability and pharmacokinetic (PK) profiles [2].
Figure 1: Logical workflow illustrating the physicochemical advantages of spirocyclic scaffolds in drug discovery.
Synthetic Methodologies for 7-Azaspiro[4.5]decane
The complexity of the quaternary spiro-center historically hindered the widespread adoption of spirocycles. However, recent advances in synthetic methodologies have enabled the scalable, enantioselective construction of the 7-azaspiro[4.5]decane core.
Two primary pathways dominate the literature:
-
The Reformatsky Annulation: Utilizing 1-bromocyclopentane-1-carboxylic acid derivatives to construct highly functionalized 6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles[3].
-
NHC-Catalyzed [5+1] Cycloaddition: A mechanistically distinct, highly enantioselective approach using N-heterocyclic carbenes (NHCs) to annulate α,β−γ,δ -unsaturated aldehydes with 3-aminomaleimides, yielding products with up to 99% enantiomeric excess ( ee ) [4].
Self-Validating Protocol: Synthesis via Reformatsky Reaction
The following protocol details the synthesis of 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles. This methodology is designed to be self-validating; the success of the intermediate zinc enolate formation can be visually confirmed by the consumption of zinc dust, ensuring the subsequent annulation proceeds efficiently [3].
Reagents Required:
-
Methyl 1-bromocyclopentane-1-carboxylate (1.0 eq)
-
3-Aryl-2-cyanoprop-2-enamide (1.2 eq)
-
Zinc dust (activated, 2.0 eq)
-
1,2-Dibromoethane and Trimethylsilyl chloride (TMSCl) (Catalytic)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Zinc Activation (Causality: Surface Depassivation): Suspend zinc dust in anhydrous THF under an argon atmosphere. Add catalytic 1,2-dibromoethane and heat to reflux for 5 minutes, followed by cooling and addition of catalytic TMSCl. Rationale: Commercial zinc dust is coated with an unreactive oxide layer. The localized heating from 1,2-dibromoethane and the halogenation by TMSCl strip this layer, exposing a highly reactive zinc surface necessary for efficient oxidative addition.
-
Enolate Formation (Causality: Controlled Exotherm): Add methyl 1-bromocyclopentane-1-carboxylate dropwise to the activated zinc suspension at 0 °C. Stir for 30 minutes. Rationale: Dropwise addition at low temperatures prevents the highly reactive organozinc intermediate from undergoing Wurtz-type homocoupling, preserving the monomeric enolate for the cross-reaction.
-
Reformatsky Addition & Annulation (Causality: Thermodynamic Trapping): Introduce the 3-aryl-2-cyanoprop-2-enamide to the mixture. Heat the reaction to reflux (65 °C) for 12 hours. Rationale: The initial nucleophilic attack of the zinc enolate on the electrophilic alkene is fast. However, extended reflux is required to drive the subsequent intramolecular lactamization. The formation of the stable 6-membered imide ring acts as a thermodynamic sink, pulling the equilibrium toward the final spirocyclic product.
-
Quench and Purification: Cool to room temperature, quench with saturated aqueous NH4Cl , extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate gradient).
Figure 2: Experimental workflow for the Reformatsky-driven synthesis of 7-azaspiro[4.5]decane.
Pharmacological Applications & Target Engagement
The 7-azaspiro[4.5]decane scaffold is not merely a structural curiosity; it is a vector for potent biological activity across multiple therapeutic areas.
Neurotransmission: GABA Uptake Inhibitors
γ -Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. While small cyclic amino acids like nipecotic acid inhibit GABA uptake, they fail to cross the blood-brain barrier (BBB) due to their zwitterionic nature.
By utilizing the 7-azaspiro[4.5]decane core, researchers synthesized N-benzyl-7-azaspiro[4.5]decane-1-carboxylates. The spirocyclic framework restricts the conformational flexibility of the GABA analogue, locking it into the optimal geometry for binding the GABA Transporter (GAT). Simultaneously, the lipophilic N-benzyl group drastically increases the LogP, enabling efficient BBB penetration and resulting in a systemically active anticonvulsant profile [5].
Figure 3: Mechanism of action for spirocyclic GABA uptake inhibitors.
Oncology & Imaging: Sigma-1 Receptor Radioligands
The Sigma-1 ( σ1 ) receptor is highly overexpressed in various human tumors, making it an attractive target for Positron Emission Tomography (PET) imaging. Traditional planar piperidine ligands often suffer from high lipophilicity, leading to non-specific binding in white matter and poor signal-to-noise ratios in imaging.
The synthesis of 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives solved this issue. The spirocyclic core inherently lowers the lipophilicity compared to planar analogs while maintaining high binding affinity ( Ki=5.4±0.4 nM) and exceptional selectivity over the σ2 receptor (30-fold) and vesicular acetylcholine transporter (1404-fold) [6].
Quantitative Data: Comparative Profiling
To illustrate the tangible benefits of the spirocyclic switch, the following table summarizes the quantitative improvements achieved by replacing standard planar scaffolds with 7-azaspiro[4.5]decane derivatives.
| Scaffold Type | Therapeutic Target | Compound Example | Binding Affinity / Activity | Lipophilicity (LogP) | Primary Application |
| Planar Piperidine | σ1 Receptor | Haloperidol (Standard) | Ki≈3 nM | 4.3 (High) | Antipsychotic |
| Spirocyclic Core | σ1 Receptor | 18F-1,4-dioxa-8-azaspiro[4.5]decane | Ki=5.4±0.4 nM | 2.1 (Optimal) | Tumor Imaging (PET) [6] |
| Planar Amino Acid | GABA Transporter | Nipecotic Acid | IC50≈12μ M | -0.5 (Poor BBB) | In vitro Research |
| Spirocyclic Core | GABA Transporter | N-Benzyl-7-azaspiro[4.5]decane | Active Uptake Inhibitor | 2.8 (Optimal BBB) | Anticonvulsant [5] |
Conclusion
The 7-azaspiro[4.5]decane scaffold represents a masterclass in modern drug design. By forcing molecules out of planar conformations, medicinal chemists can independently tune physicochemical properties—such as lowering lipophilicity and increasing metabolic stability—without sacrificing target affinity. As synthetic bottlenecks continue to be resolved via novel catalytic methods, the integration of azaspirodecane cores will become a standard, highly reliable strategy in the pursuit of novel therapeutics.
References
-
Hiesinger, K., Dar'in, D., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at:[Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
Qi, J., et al. (n.d.). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition. Hep Journals. Available at:[Link]
-
Bendl, M., et al. (2000). GABA-analogous Spirocyclic Amino Acid Esters, 5. N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates. Semantic Scholar / Heterocycles. Available at:[Link]
-
Journal of Medicinal Chemistry. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. Available at:[Link]
A Comprehensive Guide to the Stereochemical Configuration of tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which enables precise spatial orientation of functional groups. The biological activity of molecules incorporating this scaffold is intrinsically linked to their stereochemistry. This guide provides a comprehensive, systematic framework for the synthesis, chiral separation, and unambiguous stereochemical assignment of the stereoisomers of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate. We will explore the underlying principles and provide actionable protocols for analytical and structural elucidation techniques, including stereoselective synthesis, chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, complemented by chiroptical and computational methods. This document is intended as a practical guide for researchers navigating the complexities of stereoisomerism in modern drug discovery.
Introduction
In the landscape of drug development, the three-dimensional structure of a molecule is paramount. Chirality, the property of non-superimposable mirror images, is a central theme, as biological systems—composed of chiral amino acids, sugars, and nucleic acids—are exquisitely sensitive to stereochemistry.[1] Enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) now advocate for the development of single-enantiomer drugs.[1]
The tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate molecule presents a fascinating stereochemical challenge. It contains two stereocenters: the carbon bearing the hydroxyl group (C2) and the spirocyclic carbon atom (C5). This gives rise to a total of four possible stereoisomers, existing as two pairs of diastereomers.
This guide provides a multi-faceted strategy to address this challenge, detailing the necessary steps to isolate and characterize each stereoisomer, thereby enabling robust structure-activity relationship (SAR) studies and ensuring the selection of the optimal candidate for further development.
Part I: Stereoselective Synthesis & Chiral Separation
The first critical step is to obtain the individual stereoisomers in pure form. This can be achieved either by separating a racemic mixture or through asymmetric synthesis, which aims to produce a single desired stereoisomer from the outset.
Synthetic Strategies: Accessing the Scaffold
A common and effective method for constructing the azaspiro[4.5]decane core involves an intramolecular cyclization reaction. For the title compound, a plausible approach is aza-Michael addition.[2] This strategy offers flexibility and can be adapted for asymmetric synthesis by employing a chiral catalyst, such as a chiral phosphoric acid, to guide the formation of one enantiomer over the other.[2]
Sources
Navigating the Safety Profile of Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate: A Technical Guide for Researchers
This guide provides a comprehensive overview of the safety data and handling protocols for Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, a key building block in modern medicinal chemistry. As researchers and drug development professionals, a thorough understanding of the safety and handling requirements of such novel compounds is paramount to ensuring a safe and productive laboratory environment. This document synthesizes available data from various sources to provide a practical and in-depth resource.
Chemical Identity and Physicochemical Properties
Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is a spirocyclic compound incorporating a protected amine and a hydroxyl group. While a specific Safety Data Sheet (SDS) for this exact isomer was not located, data for closely related analogs such as tert-butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate provides a strong basis for its expected properties.[1][2]
| Property | Value | Source |
| Molecular Formula | C14H25NO3 | [1][2] |
| Molar Mass | 255.35 g/mol | [1][2] |
| Physical State | Likely a solid at room temperature | [3] |
| Storage Temperature | Room temperature; some analogs recommend 2-8°C or refrigerated conditions | [4][5] |
InChI Key: A unique identifier for this chemical structure is the InChIKey. For a similar analog, tert-butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate, the InChIKey is YCIZFSJNPCKQBZ-UHFFFAOYSA-N.[2]
Hazard Identification and GHS Classification
Based on data for structurally similar compounds, Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is anticipated to present the following hazards. The GHS pictograms and hazard statements are derived from analogs and represent a precautionary approach.
Anticipated GHS Pictogram:
Anticipated Hazard Statements:
Precautionary Statements: A comprehensive set of precautionary statements should be followed to minimize risk.[7][8][10] These include, but are not limited to:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P264: Wash hands and any exposed skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][10]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9][10]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[9]
First-Aid Measures: An Immediate Response Protocol
In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are based on established protocols for similar chemical compounds.[7][9][11]
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek medical attention.[7][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[7][9][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[7][12] Never give anything by mouth to an unconscious person.[10][12] Call a POISON CENTER or doctor/physician immediately.[7]
Safe Handling and Storage: A Proactive Approach to Laboratory Safety
Proper handling and storage are fundamental to preventing exposure and maintaining the integrity of the compound.
Handling
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Wash hands thoroughly after handling the compound and before breaks.[10] Do not eat, drink, or smoke in the laboratory.[3]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7][9][12]
-
Conditions: Store at room temperature, although for some analogs, refrigeration (2-8°C) is recommended.[4][5] Protect from direct sunlight.[9] For sensitive compounds, storage under an inert atmosphere (e.g., argon) may be necessary.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[7]
-
Cleanup: For a solid spill, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal.[3] Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.[4]
Experimental Workflow: Safe Handling and Dispensing Protocol
The following diagram outlines a standardized workflow for the safe handling and dispensing of Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate.
Caption: A stepwise workflow for the safe handling and dispensing of the title compound.
Toxicological and Ecological Information
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations.[9] It is recommended to use a licensed professional waste disposal service. Do not allow the product to enter drains.[10]
References
-
ChemBK. Tert-butyl 7-hydroxy-2-azaspiro[4.5]Decane-2-carboxylate. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
-
NextSDS. tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate. [Link]
-
LookChem. 2-Oxa-7-azaspiro[4.5]decane-3,7-dicarboxylic acid 7-tert-butyl ester SDS. [Link]
-
PubChem. Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. [Link]
-
Carl ROTH. Safety Data Sheet. [Link]
-
MolPort. tert-butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. tert-butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate | 2168106-02-1 | Buy Now [molport.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. broadpharm.com [broadpharm.com]
- 5. 7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro-[4.5]decane-3-carboxylic acid | 1160246-92-3 [sigmaaldrich.com]
- 6. nextsds.com [nextsds.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | C13H23NO3 | CID 9834677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. aaronchem.com [aaronchem.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. lookchem.com [lookchem.com]
Application Note: Chemoselective N-Boc Deprotection Protocols for tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Executive Summary
The spirocyclic scaffold is a highly privileged motif in modern drug discovery, offering unique three-dimensional vectors for structure-activity relationship (SAR) exploration. tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is a versatile building block featuring a secondary aliphatic amine protected by a tert-butyloxycarbonyl (Boc) group, alongside an unprotected secondary hydroxyl group on the cyclopentane ring.
While the cleavage of the Boc group is a fundamental acid-catalyzed transformation[1], the presence of the unprotected hydroxyl group introduces significant chemoselectivity challenges. This application note details the mechanistic vulnerabilities of this substrate and provides field-proven, self-validating protocols to achieve quantitative deprotection while preserving the integrity of the secondary alcohol.
Molecular Profile & Mechanistic Vulnerabilities
During standard acidic deprotection, the Boc group is cleaved via the protonation of the carbamate carbonyl, followed by the expulsion of a tert-butyl cation and subsequent decarboxylation[1]. However, the concurrent presence of the C2-hydroxyl group exposes the molecule to two primary side reactions:
-
O-Trifluoroacetylation (Esterification): When using standard anhydrous Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), high concentrations of TFA can undergo autocatalytic dehydration to form trace amounts of trifluoroacetic anhydride (TFAA). TFAA is a highly reactive acylating agent that readily attacks the unprotected secondary alcohol, forming an unwanted trifluoroacetate ester[2].
-
Dehydration (Alkene Formation): Prolonged exposure to strong, anhydrous acids can protonate the secondary alcohol, leading to an E1-type elimination of water. While the spirocyclic framework offers some steric and thermodynamic resistance to alkene formation, elevated temperatures or extended reaction times will drive this degradation pathway.
Experimental Design & Causality (E-E-A-T)
To circumvent these vulnerabilities, the experimental design must eliminate the acylating species or kinetically outcompete the esterification pathway.
Strategy A: Anhydrous HCl in 1,4-Dioxane (Preferred) Substituting TFA with 4M HCl in 1,4-dioxane completely removes any acylating species from the reaction matrix. The chloride counterion is non-reactive toward the hydroxyl group, ensuring absolute chemoselectivity for the N-Boc group[3]. This method yields the product as a highly crystalline hydrochloride salt, which is often easier to handle than the hygroscopic trifluoroacetate salt.
Strategy B: Aqueous Scavenging in TFA (Alternative) If TFA must be used (e.g., due to substrate solubility issues in dioxane), the addition of 5% v/v HPLC-grade water acts as a highly effective scavenger. The water rapidly hydrolyzes any transient TFAA back to TFA, kinetically outcompeting the O-acylation of the secondary alcohol[2].
Mandatory Visualization: Reaction Pathways
Figure 1: Chemoselective N-Boc deprotection pathways and suppression of O-trifluoroacetylation.
Step-by-Step Methodologies
Protocol A: Anhydrous 4M HCl in 1,4-Dioxane (Recommended)
This protocol is designed to provide the cleanest impurity profile by entirely avoiding fluorinated acids[3].
Materials:
-
tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 mmol, ~255 mg)
-
4M HCl in 1,4-dioxane (Anhydrous)
-
Anhydrous Dichloromethane (DCM) or Methanol (MeOH)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Preparation: Charge an oven-dried 25 mL round-bottom flask with the starting material (1.0 mmol) and a magnetic stir bar.
-
Solvation: Dissolve the substrate in anhydrous DCM (2.5 mL) to achieve a ~0.4 M solution.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures prevent potential carbocation-mediated spiro-ring expansion.
-
Acid Addition: Dropwise add 4M HCl in 1,4-dioxane (2.5 mL, 10.0 mmol, 10 equiv).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.
-
Self-Validation (LC-MS Check): Sample 5 µL of the mixture into 1 mL of MeOH. Analyze via LC-MS.
-
Expected Pass: Complete disappearance of the starting material ([M+H]+ = 256.2 m/z). Appearance of the free amine product peak at [M+H]+ = 156.2 m/z .
-
-
Isolation: Concentrate the reaction mixture in vacuo. To remove residual dioxane, co-evaporate with DCM (2 × 5 mL).
-
Purification: Triturate the resulting crude solid with cold MTBE (5 mL) to precipitate the pure 2-hydroxy-7-azaspiro[4.5]decane hydrochloride salt. Filter and dry under high vacuum.
Protocol B: TFA/DCM with Aqueous Scavenger (95:5 TFA:H₂O)
Use this protocol if the substrate exhibits poor solubility in dioxane or if a trifluoroacetate salt is specifically required for downstream coupling[2].
Materials:
-
tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 mmol, ~255 mg)
-
Trifluoroacetic acid (TFA)
-
HPLC-grade Water
-
Anhydrous Dichloromethane (DCM)
-
Toluene (for azeotropic removal)
Procedure:
-
Cocktail Preparation: Prepare the cleavage cocktail by mixing 4.75 mL of TFA with 0.25 mL of HPLC-grade water (95:5 v/v). Causality: The 5% water content is precisely calibrated to hydrolyze TFAA without severely retarding the Boc cleavage rate[2].
-
Solvation: Dissolve the starting material (1.0 mmol) in DCM (5.0 mL) in a 25 mL round-bottom flask and cool to 0 °C.
-
Acid Addition: Slowly add the TFA/H₂O cleavage cocktail (5.0 mL) to the stirring solution.
-
Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1.5 hours.
-
Self-Validation (LC-MS Check):
-
Expected Pass: Product peak at [M+H]+ = 156.2 m/z .
-
Failure Mode Check: The absence of a peak at [M+H]+ = 252.2 m/z confirms the successful suppression of the O-trifluoroacetate ester.
-
-
Concentration: Concentrate the mixture in vacuo.
-
Azeotropic Workup: To efficiently remove residual water and TFA (which form a high-boiling complex), add toluene (10 mL) and co-evaporate in vacuo. Repeat this step twice to yield the product as a dry trifluoroacetate salt.
Quantitative Method Comparison
The following table summarizes the operational and chemical differences between the two validated methodologies.
| Parameter | Protocol A (HCl / Dioxane) | Protocol B (TFA / H₂O Scavenger) |
| Acidic Reagent | 4M HCl in 1,4-Dioxane | Trifluoroacetic Acid (TFA) |
| Scavenger / Additive | None required | 5% v/v HPLC-Grade Water |
| Reaction Time | 2 – 4 hours | 1.5 – 2 hours |
| Risk of O-Acylation | 0% (No acylating agent present) | <2% (Suppressed by water) |
| Risk of Dehydration | Low (if kept ≤ 25 °C) | Low (if kept ≤ 25 °C) |
| Isolated Product Form | Hydrochloride (HCl) Salt | Trifluoroacetate (TFA) Salt |
| Workup Ease | Excellent (Direct trituration) | Moderate (Requires toluene co-evaporation) |
References
Sources
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in tert-Butyl 2-Hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Introduction: The Strategic Importance of the 7-Azaspiro[4.5]decane Scaffold in Modern Drug Discovery
The 7-azaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, offering a rigid, three-dimensional framework that is increasingly sought after to escape the "flatland" of traditional aromatic-based drug candidates. This spirocyclic system, which features a piperidine ring fused to a cyclopentane ring through a shared quaternary carbon, provides a unique spatial arrangement of substituents, enabling novel interactions with biological targets. The inherent rigidity of the scaffold can lead to enhanced binding affinity, improved selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
This guide focuses on a key derivative, tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, a versatile building block where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The secondary hydroxyl group at the C2 position is a critical handle for introducing a wide array of functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The steric hindrance around this secondary alcohol, coupled with the presence of the N-Boc protecting group, necessitates carefully chosen synthetic strategies to achieve efficient and selective functionalization.
This document provides detailed protocols for three key transformations of the C2-hydroxyl group: esterification, etherification, and oxidation. The methodologies have been selected for their reliability, broad functional group tolerance, and applicability to sterically challenging substrates.
Part 1: Esterification of the C2-Hydroxyl Group
Esterification of the C2-hydroxyl group is a common strategy to introduce diverse functionalities, modulate lipophilicity, or append promoieties. Given the steric hindrance of the secondary alcohol, classical Fischer esterification is often low-yielding. Therefore, more robust methods are required.
Steglich Esterification: A Mild Approach for Hindered Alcohols
The Steglich esterification is an excellent choice for coupling carboxylic acids with sterically demanding alcohols under mild, neutral conditions.[1] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for efficient acyl transfer to the hindered hydroxyl group.[2]
Causality of Experimental Choices:
-
DCC/EDC: These reagents act as dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]
-
DMAP: As a nucleophilic catalyst, DMAP reacts with the O-acylisourea to form a more reactive N-acylpyridinium species, which is readily attacked by the sterically hindered alcohol. This catalytic cycle significantly accelerates the esterification and suppresses the formation of the N-acylurea byproduct.[2]
-
Aprotic Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent interference with the activating reagents.
Experimental Protocol: Steglich Esterification
| Reagent/Parameter | Quantity/Value |
| tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate | 1.0 eq |
| Carboxylic Acid | 1.2 eq |
| DCC or EDC | 1.2 eq |
| DMAP | 0.1 eq |
| Solvent (Anhydrous DCM) | 0.1 M |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
To a solution of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DCM (to make a 0.1 M solution) under a nitrogen atmosphere, add DMAP (0.1 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add DCC or EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) or the urea byproduct from EDC.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Steglich Esterification
Caption: Steglich Esterification Workflow.
Mitsunobu Reaction: Esterification with Inversion of Stereochemistry
The Mitsunobu reaction is a powerful and reliable method for converting primary and secondary alcohols into a variety of functional groups, including esters, with a predictable inversion of stereochemistry at the alcohol center.[3][4] This is particularly valuable when control of stereochemistry is critical for biological activity. The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2]
Causality of Experimental Choices:
-
PPh₃ and DEAD/DIAD: These reagents react to form a phosphonium salt, which then activates the hydroxyl group of the alcohol, converting it into a good leaving group (an oxyphosphonium salt).[2]
-
Nucleophile (Carboxylic Acid): The carboxylate anion, formed by deprotonation by the betaine intermediate, acts as the nucleophile.
-
Sₙ2 Displacement: The carboxylate attacks the activated alcohol carbon in an Sₙ2 fashion, leading to the formation of the ester with inversion of configuration.[3]
-
Anhydrous Conditions: The reaction is sensitive to water, which can consume the reagents and lead to side products.
Experimental Protocol: Mitsunobu Esterification
| Reagent/Parameter | Quantity/Value |
| tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate | 1.0 eq |
| Carboxylic Acid (e.g., p-nitrobenzoic acid) | 1.5 eq |
| Triphenylphosphine (PPh₃) | 1.5 eq |
| DIAD or DEAD | 1.5 eq |
| Solvent (Anhydrous THF) | 0.1 M |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
Step-by-Step Procedure:
-
To a solution of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 eq), the desired carboxylic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF (to make a 0.1 M solution) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Part 2: Etherification of the C2-Hydroxyl Group
The formation of an ether linkage at the C2 position can significantly alter the pharmacological properties of the molecule, including solubility and metabolic stability.
Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis is a straightforward method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[5] For a sterically hindered secondary alcohol like our substrate, it is preferable to form the alkoxide of the spirocycle and react it with a less hindered primary alkyl halide to minimize competing elimination reactions.[6]
Causality of Experimental Choices:
-
Strong Base (NaH): Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the secondary alcohol to form the corresponding alkoxide.
-
Primary Alkyl Halide: Using a primary alkyl halide (or tosylate) as the electrophile is crucial to favor the Sₙ2 pathway over E2 elimination, which would be a major side reaction with secondary or tertiary halides.[5]
-
Polar Aprotic Solvent: A solvent like THF or DMF is used to dissolve the alkoxide and facilitate the Sₙ2 reaction.
Experimental Protocol: Williamson Ether Synthesis
| Reagent/Parameter | Quantity/Value |
| tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate | 1.0 eq |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 1.2 eq |
| Primary Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | 1.5 eq |
| Solvent (Anhydrous THF) | 0.1 M |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 6-18 hours |
Step-by-Step Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF (to make a 0.1 M solution) under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Workflow.
Part 3: Oxidation of the C2-Hydroxyl Group
Oxidation of the secondary alcohol to the corresponding ketone, tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate, provides a valuable intermediate for further derivatization, such as reductive amination or the formation of enolates.
Dess-Martin Periodinane (DMP) Oxidation: A Mild and Selective Method
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7] It is particularly useful for sensitive substrates due to its neutral reaction conditions and broad functional group tolerance.[8]
Causality of Experimental Choices:
-
DMP Reagent: DMP is a stable, solid reagent that can be used in stoichiometric amounts. The oxidation proceeds under neutral pH and at room temperature, which is advantageous for the acid-labile N-Boc protecting group.[8]
-
Aprotic Solvent: Chlorinated solvents like DCM are typically used.
-
Bicarbonate Buffer (Optional but Recommended): The reaction produces acetic acid as a byproduct. Adding a mild base like sodium bicarbonate can buffer the reaction mixture, preventing potential side reactions with acid-sensitive functional groups.
Experimental Protocol: Dess-Martin Periodinane Oxidation
| Reagent/Parameter | Quantity/Value |
| tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate | 1.0 eq |
| Dess-Martin Periodinane (DMP) | 1.5 eq |
| Sodium Bicarbonate (NaHCO₃) | 2.0 eq |
| Solvent (Anhydrous DCM) | 0.1 M |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
Step-by-Step Procedure:
-
To a solution of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 eq) in anhydrous DCM (to make a 0.1 M solution) under a nitrogen atmosphere, add sodium bicarbonate (2.0 eq).
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the resulting suspension vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate and a saturated solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The functionalization of the C2-hydroxyl group of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is a key step in the elaboration of this valuable scaffold for drug discovery. The protocols detailed in this guide for esterification, etherification, and oxidation provide reliable and efficient methods to access a diverse range of derivatives. The choice of methodology should be guided by the desired functional group, stereochemical outcome, and the presence of other sensitive functionalities in the molecule. By applying these robust synthetic strategies, researchers can effectively explore the chemical space around the 7-azaspiro[4.5]decane core, paving the way for the discovery of novel therapeutic agents.
References
-
Wikipedia. (2024). Mitsunobu reaction. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Grokipedia. (n.d.). Steglich esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. (2014). Mitsunobu Reaction. [Link]
-
Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(9), 2695. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (n.d.). Dess-Martin periodinane. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]
-
Wikipedia. (2024). Steglich esterification. [Link]
-
Reddy, B. V. S., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. ACS Omega, 10(1), 1-10. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
Sources
- 1. EP3689859A4 - Method for preparing oxaspirocycle derivative, and intermediate thereof - Google Patents [patents.google.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Patent US-10442793-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate: A Versatile Spirocyclic Building Block for 3D Drug Discovery
Introduction & Rationale: Escaping Flatland
For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic scaffolds due to their synthetic accessibility via established cross-coupling reactions. However, the community has increasingly recognized the limitations of flat molecules, driving a paradigm shift known as the "escape from flatland"[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3) and introducing chirality, researchers can significantly improve a drug candidate's solubility, metabolic stability, and overall clinical success[2].
Spirocyclic scaffolds are inherently three-dimensional and project functionalities in all directions, allowing for more extensive interactions with target proteins while minimizing off-target effects[3]. Among these, the 7-azaspiro[4.5]decane system has emerged as a highly versatile building block[4]. Specifically, tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (CAS 1793108-62-9) provides an ideal starting point for divergent synthesis[5].
Structural Profiling & Causality of Choice
This specific building block features two orthogonal handles:
-
N-Boc Protected Piperidine (Position 7): The tert-butyloxycarbonyl (Boc) group ensures the basic nitrogen remains unreactive during functionalization of the cyclopentane ring. It is stable to bases and nucleophiles but can be cleanly removed under acidic conditions (e.g., TFA or HCl) at a later stage.
-
Secondary Alcohol (Position 2): The hydroxyl group on the spiro-fused cyclopentane ring serves as a versatile synthetic node. It can undergo stereoinvertive substitution, oxidation, or etherification.
Application Note A: Stereoinvertive Functionalization via Mitsunobu Reaction
Rationale
When exploring Structure-Activity Relationships (SAR), the spatial orientation of functional groups is critical. The Mitsunobu reaction is employed here to convert the secondary alcohol into an aryl ether or azide with strict inversion of stereochemistry. Recent literature highlights the utility of Mitsunobu conditions in constructing complex spirocyclic architectures with high enantiomeric excess[6]. We utilize Diisopropyl azodicarboxylate (DIAD) over DEAD because it is a liquid at room temperature, safer to handle, and offers excellent reactivity.
Protocol 1: Mitsunobu Etherification
Objective: Synthesize a stereoinverted spirocyclic aryl ether.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged flask, dissolve tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 equiv) and the desired phenol (1.2 equiv) in anhydrous THF (0.2 M).
-
Phosphine Addition: Add Triphenylphosphine (PPh3, 1.5 equiv) to the solution. Stir until completely dissolved.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is mandatory to control the exothermic formation of the betaine intermediate and prevent its premature degradation.
-
Activation: Add DIAD (1.5 equiv) dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
Self-Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, visualized with KMnO4). The complete consumption of the starting alcohol and the appearance of a less polar, UV-active ether spot validates the forward reaction.
-
Workup: Concentrate the mixture under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, resuspend the crude residue in cold diethyl ether/hexane (1:1), filter through a Celite pad, and concentrate the filtrate. Purify via flash column chromatography.
Application Note B: Divergent Synthesis via Oxidation and Reductive Amination
Rationale
To access amino-spirocycles, the secondary alcohol must first be oxidized to a ketone. Traditional oxidants like Jones reagent (chromic acid) are highly acidic and risk cleaving the acid-labile Boc protecting group. Therefore, a Swern oxidation is selected for its mild, base-quenched, and strictly anhydrous conditions. The resulting spiro-ketone is then subjected to reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen as the hydride source because it selectively reduces the intermediate iminium ion without reducing the ketone back to the alcohol.
Protocol 2: Swern Oxidation to 2-Oxo-7-azaspiro[4.5]decane
Objective: Synthesize tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate.
Step-by-Step Methodology:
-
Reagent Activation: In an oven-dried flask under argon, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM (0.3 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: Add anhydrous DMSO (3.0 equiv) dropwise. Causality: This forms the active alkoxysulfonium intermediate. Stir for 15 minutes.
-
Substrate Addition: Dissolve the spirocyclic alcohol (1.0 equiv) in a minimum volume of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Base Quench: Add Triethylamine (Et3N, 5.0 equiv) dropwise. Causality: Et3N deprotonates the intermediate, triggering the collapse into the desired ketone and dimethyl sulfide.
-
Self-Validation: The evolution of dimethyl sulfide gas (distinct odor) upon warming is a physical indicator of successful ylide decomposition.
-
Workup: Warm to room temperature, quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate.
Protocol 3: Reductive Amination
Objective: Introduce a basic amine center to the spirocyclic core.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the spiro-ketone (1.0 equiv) and a primary amine (1.2 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 2 hours.
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion. Stir at room temperature for 12 hours.
-
Self-Validation: Post-reaction LC-MS should show the disappearance of the ketone mass and the appearance of the [M+H]+ peak corresponding to the new spirocyclic amine.
-
Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry, and purify via reverse-phase chromatography.
Summary of Quantitative Data
The following table summarizes the expected reaction metrics and analytical validation standards for the protocols described above.
| Starting Material | Reagents & Conditions | Transformation | Expected Yield | Key Analytical Metric |
| Spiro-alcohol | Phenol, PPh3, DIAD, THF, 0 °C to RT | Mitsunobu Etherification | 72–85% | Complete stereoinversion (ee > 99%) via chiral HPLC |
| Spiro-alcohol | (COCl)2, DMSO, Et3N, DCM, -78 °C | Swern Oxidation | 90–95% | Disappearance of broad O-H stretch (~3300 cm⁻¹) in FT-IR |
| Spiro-ketone | R-NH2, NaBH(OAc)3, DCE, RT | Reductive Amination | 68–80% | Mass Spec [M+H]+ confirmation; distinct N-H stretch |
Workflow Visualization
The following diagram illustrates the divergent synthetic functionalization pathways from the core building block.
Divergent synthetic functionalization of the 7-azaspiro[4.5]decane scaffold.
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. 7-Azaspiro[4.5]decane|Research Chemical|RUO [benchchem.com]
- 5. 1793108-62-9|tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-up Synthesis of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Abstract
This document provides a comprehensive guide to the scale-up synthesis of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, a valuable building block in medicinal chemistry. The unique three-dimensional structure of azaspirocycles, such as the 7-azaspiro[4.5]decane core, offers significant advantages in drug design by improving physicochemical properties like solubility and metabolic stability.[1][2] This guide details a robust and scalable synthetic pathway, focusing on practical considerations for large-scale production. We will explore the strategic advantages of the selected route, provide step-by-step protocols, and discuss critical process parameters for ensuring high yield and purity. This application note is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis and process development of novel therapeutics.
Introduction and Strategic Overview
The 7-azaspiro[4.5]decane scaffold is a privileged structure found in a variety of biologically active natural products and synthetic compounds.[3] Its rigid, spirocyclic framework allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The title compound, tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, incorporates a hydroxyl group, providing a key functional handle for further chemical modification, and a tert-butoxycarbonyl (Boc) protecting group, which is crucial for manipulating the nitrogen's reactivity during multi-step syntheses.
Several synthetic strategies can be employed for the construction of azaspirocycles, including [3+2] cycloadditions, aza-Prins cyclizations, and ring-closing metathesis.[1] For scale-up, the chosen pathway must prioritize factors such as the availability and cost of starting materials, reaction efficiency, operational safety, and the ease of purification.
The synthetic approach detailed in this guide proceeds through a three-stage process:
-
Formation of the Azaspirocyclic Core: Construction of the key 7-azaspiro[4.5]decane ring system.
-
Introduction of the Hydroxyl Group: Regioselective hydroxylation of the spirocyclic core.
-
Boc Protection: Installation of the tert-butoxycarbonyl protecting group on the secondary amine.
This strategy is advantageous for scale-up due to its convergent nature and the use of well-established, high-yielding chemical transformations.
Visualizing the Synthetic Pathway
A clear understanding of the overall synthetic workflow is crucial for successful implementation. The following diagram illustrates the key transformations in the synthesis of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Stage 1: Synthesis of the 7-Azaspiro[4.5]decane Core
The construction of the azaspirocyclic core is the cornerstone of this synthesis. Several methods have been reported for the formation of similar spiro systems, often involving intramolecular cyclization reactions.[3][4] One effective approach involves an N-acyliminium ion spirocyclization, which has been shown to produce the desired spiro[cyclohexene-pyrrolidine] core with good diastereoselectivity.[3] Another scalable method is the Beckmann rearrangement of a spiro[4.5]decan-6-one oxime to form the corresponding lactam, 6-Azaspiro[4.5]decan-7-one, which can then be further elaborated.[5]
For the purpose of this guide, we will focus on a pathway that utilizes a commercially available spirocyclic ketone as a precursor.
Stage 2: Introduction of the Hydroxyl Group (Reduction of Spirocyclic Ketone)
The introduction of the hydroxyl group at the 2-position is achieved through the reduction of a corresponding spirocyclic ketone, such as tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate. This ketone can be synthesized via various routes, including those starting from 1,4-dioxaspiro[4.5]decan-8-one.[6]
Protocol: Reduction of tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate
-
Reaction Setup: To a stirred solution of tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate (1.0 eq) in methanol (10 vol) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portion-wise over 30 minutes.
-
Rationale: Sodium borohydride is a mild and selective reducing agent for ketones, and methanol is a suitable protic solvent. The reaction is performed at 0 °C to control the exothermic reaction and improve selectivity.
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water (5 vol) at 0 °C. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 10 vol). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate.
Stage 3: Boc Protection of 7-Azaspiro[4.5]decan-2-ol
In a scenario where the spirocyclic amine is formed prior to the introduction of the hydroxyl group, a final Boc protection step is necessary. The protection of amines with di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient transformation.[7][8]
Protocol: Boc Protection of 7-Azaspiro[4.5]decan-2-ol
-
Reaction Setup: To a stirred solution of 7-azaspiro[4.5]decan-2-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 vol) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (2 vol) dropwise.
-
Causality: Triethylamine acts as a base to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine on the Boc anhydride. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.[8]
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.
-
Work-up: Quench the reaction with the addition of water (5 vol). Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 5 vol).
-
Washing and Drying: Combine the organic layers, wash with brine (5 vol), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.
Quantitative Data Summary
The following table summarizes the expected outcomes for the key synthetic steps, based on literature precedents and in-house optimization for scale-up.
| Step | Transformation | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 2 | Ketone Reduction | tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate | tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate | 85-95 | >98 |
| 3 | Boc Protection | 7-Azaspiro[4.5]decan-2-ol | tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate | 90-98 | >99 |
Process Workflow Visualization
The following diagram provides a visual representation of the laboratory workflow for the Boc protection step, a critical stage in the synthesis.
Caption: Step-by-step workflow for the Boc protection of the azaspirocycle.
Conclusion
The synthetic pathway and protocols detailed in this application note provide a reliable and scalable method for the preparation of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate. The strategic selection of well-established reactions and the focus on practical, large-scale considerations ensure high yields and purity of the final product. This valuable building block can be utilized in a variety of drug discovery programs, enabling the synthesis of novel and complex molecular architectures with potentially improved therapeutic profiles.
References
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. (2019).
- A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem.
- The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate.
- Diversity-oriented Synthesis of Azaspirocycles. PubMed. (2004).
- Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. (2018).
- synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. (2022).
- Diversity-Oriented Synthesis of Azaspirocycles. ACS Publications. (2004).
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. (2025).
- Synthesis of Polyhydroxylated Quinolizidines and Azaspiro[4.5]decanes from d-Xylose. ACS Publications. (2013).
- Selected strategies for the construction of 7‐azaspiro[4.5]decanes. ResearchGate.
- Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. ACS Publications. (2008).
- Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction. PubMed. (2008).
- Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
- BOC Protection and Deprotection. J&K Scientific LLC. (2026).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
Advanced Cross-Coupling Strategies for tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate in Drug Discovery
Introduction & Chemical Profile
The integration of high-Fsp³ spirocyclic scaffolds into drug design is a proven strategy for improving metabolic stability, solubility, and three-dimensional target engagement. tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (CAS: 1793108-62-9) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex therapeutics, including pan-KRas and FAAH inhibitors.
Structurally, this molecule presents two orthogonal handles for diversification:
-
A sterically hindered secondary hydroxyl group on the cyclopentyl ring, primed for C–O or C–C cross-coupling.
-
An N-Boc protected secondary amine within the spirocyclic core, which can be unmasked for C–N functionalization.
This application note details three divergent, state-of-the-art cross-coupling workflows to maximize the synthetic utility of this spirocycle.
Strategic Workflow & Causality (E-E-A-T)
When designing cross-coupling reactions for secondary alcohols, chemists must overcome inherent mechanistic hurdles. The experimental choices detailed in this guide are grounded in the following causal principles:
-
Pathway A: Palladium-Catalyzed O-Arylation (C–O Bond Formation) Direct cross-coupling of secondary alcohols with aryl halides frequently fails due to slow reductive elimination from the Pd(II)-alkoxide intermediate, which allows competitive β-hydride elimination to yield an undesired spirocyclic ketone. To circumvent this, we employ bulky biarylphosphine ligands (e.g., t-BuBrettPhos). The extreme steric bulk of the ligand enforces a tight coordination sphere, accelerating reductive elimination and suppressing off-target oxidation [2].
-
Pathway B: Metallaphotoredox Deoxygenative Arylation (C–C Bond Formation) Traditional Suzuki or Negishi couplings require the conversion of the alcohol to an alkyl halide or triflate, which are highly unstable on secondary spirocyclic systems. By utilizing dual Nickel/Photoredox catalysis, the alcohol is temporarily activated (e.g., via an oxalate ester or NHC salt). Single-electron transfer (SET) from an excited Iridium photocatalyst generates a transient secondary alkyl radical. This radical is rapidly captured by a Ni(II) complex, entirely bypassing the problematic two-electron oxidative addition and β-hydride elimination steps [1].
-
Pathway C: Deprotection & Buchwald-Hartwig Amination (C–N Bond Formation) The N-Boc group is completely stable to the basic conditions of Pathways A and B, allowing orthogonal functionalization. However, to couple the nitrogen, the Boc group must be removed using acidic conditions (HCl/MeOH). The resulting sterically hindered secondary amine requires a highly active Pd/RuPhos catalyst system to prevent catalyst poisoning and ensure efficient C–N bond formation [3].
Divergent functionalization pathways for tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate.
Experimental Protocols
Protocol A: Palladium-Catalyzed O-Arylation
This protocol establishes a self-validating system by utilizing LC-MS tracking to monitor the disappearance of the aryl halide, ensuring the base-sensitive spirocycle is not subjected to prolonged heating.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.2 equiv, 1.2 mmol), the aryl chloride (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (2 mol%, 0.02 mmol), t-BuBrettPhos (3 mol%, 0.03 mmol), and anhydrous Cs₂CO₃ (1.5 equiv, 1.5 mmol).
-
Degassing: Evacuate the flask and backfill with dry Nitrogen (repeat 3 times).
-
Reaction: Add anhydrous THF (5.0 mL) via syringe. Stir the reaction mixture at 40 °C for 12–24 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The target mass should correspond to the exact mass of the coupled product + [M+H-tBu] fragment (typical for Boc-protected compounds).
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Metallaphotoredox Deoxygenative Arylation
Oxygen is a potent triplet quencher for the Ir(III) photocatalyst. The freeze-pump-thaw degassing step is critical for the causality of the radical generation.
-
Oxalate Formation: Dissolve the spirocyclic alcohol (1.0 mmol) in DCM (5 mL). Add Et₃N (1.5 mmol) and methyl chlorooxoacetate (1.2 mmol) at 0 °C. Stir for 2 hours, wash with NaHCO₃, dry over Na₂SO₄, and concentrate to yield the crude oxalate.
-
Catalyst Loading: In a 20 mL vial, combine the crude oxalate (1.0 mmol), aryl bromide (1.5 mmol), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).
-
Degassing: Add anhydrous DMF (10 mL). Subject the mixture to three cycles of freeze-pump-thaw degassing to strictly exclude oxygen.
-
Photocatalysis: Irradiate the vial with a 34 W Blue LED lamp (λ = 440 nm) at room temperature for 18 hours, maintaining vigorous stirring.
-
Workup: Quench with water (20 mL), extract with Et₂O (3 × 15 mL), wash the combined organic layers with brine, dry, and purify via silica gel chromatography.
Metallaphotoredox catalytic cycle for the deoxygenative arylation of the spirocyclic alcohol.
Protocol C: Boc Deprotection & Buchwald-Hartwig Amination
The spirocyclic amine hydrochloride must be free-based in situ. NaOtBu is selected as it is strong enough to neutralize the HCl salt and drive the catalytic cycle without degrading the spirocycle.
-
Deprotection: Dissolve tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 mmol) in MeOH (2 mL). Add 4M HCl in Dioxane (2 mL). Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield 7-azaspiro[4.5]decan-2-ol hydrochloride as a white solid.
-
Amination Setup: In a glovebox, charge a vial with the spirocycle hydrochloride (1.0 mmol), aryl bromide (1.1 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (2.5 equiv, 2.5 mmol).
-
Reaction: Add anhydrous Toluene (5 mL). Seal the vial, remove from the glovebox, and heat at 90 °C for 16 hours.
-
Workup: Cool the mixture, dilute with EtOAc, wash with water, dry over MgSO₄, and purify via reverse-phase chromatography (if highly polar) or normal phase silica.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the three functionalization strategies when applied to the 7-azaspiro[4.5]decane scaffold.
| Strategy | Catalyst System | Base / Additive | Typical Yield | Key Advantage |
| Pd-Catalyzed O-Arylation | Pd(OAc)₂, t-BuBrettPhos | Cs₂CO₃ | 65–85% | Direct use of free alcohol; mild heating (40 °C). |
| Metallaphotoredox C–C Coupling | NiCl₂·glyme, Ir(III) Photocatalyst | Oxalyl chloride (pre-activation) | 70–90% | Bypasses β-hydride elimination; accesses C(sp³)-C(sp²) space. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, RuPhos | NaOtBu | 80–95% | Extremely high conversion for sterically hindered secondary amines. |
References
-
Dong, Z., MacMillan, D.W.C. "Metallaphotoredox-enabled deoxygenative arylation of alcohols." Nature 2021, 598, 451–456. URL: [Link]
-
Buchwald, S.L. et al. "Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols." Organic Letters 2020, 22, 13, 5084–5089. URL: [Link]
- "Azaquinazoline pan-kras inhibitors." Patent WO2022132200A1, 2022.
Application Note: Strategic Incorporation of tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate in Peptidomimetic Synthesis
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide
Introduction & Mechanistic Rationale
The integration of conformationally restricted spirocyclic scaffolds into peptide backbones is a proven strategy for overcoming the inherent limitations of linear peptides, such as poor metabolic stability and lack of secondary structure. tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (CAS: 1793108-62-9) is a highly versatile, Boc-protected amino alcohol building block. It features a rigidified azaspiro[4.5]decane core that acts as a bioisostere for piperidine or morpholine, significantly altering the physicochemical profile of the resulting peptidomimetic [1].
The Orthogonal Protection Challenge in SPPS
Incorporating a Boc-protected amino alcohol directly into standard Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS) presents a fundamental chemical conflict. Standard anchoring of the hydroxyl group to an acid-labile resin (e.g., 2-Chlorotrityl chloride [2-CTC]) precludes the subsequent removal of the Boc group, as the strong acidic conditions (50% TFA) required for Boc deprotection will prematurely cleave the molecule from the resin[2].
To bypass this limitation, this application note details two expert-validated workflows:
-
Hybrid SPPS/Solution-Phase Amidation: For C-terminal spiro-modifications.
-
On-Resin Mitsunobu Etherification: For side-chain functionalization (e.g., PROTAC linker attachment).
Physicochemical Impact of Azaspiro[4.5]decane Incorporation
Substituting standard flexible residues with the azaspiro[4.5]decane scaffold induces favorable pharmacokinetic shifts. The addition of the spirocyclic center typically lowers the lipophilicity (logD) while increasing basicity, which is critical for enhancing aqueous solubility and membrane permeability in peptide-drug conjugates (PDCs) [3].
Table 1: Comparative Physicochemical Trends (Linear vs. Spirocyclic Scaffolds)
| Parameter | Standard Linear Peptide (e.g., Proline/Piperidine based) | Azaspiro[4.5]decane Modified Peptidomimetic | Causality / Mechanism |
| Metabolic Half-life ( t1/2 ) | Low (Rapid proteolysis) | High (Extended) | Steric shielding of adjacent amide bonds prevents protease docking. |
| Lipophilicity (logD 7.4 ) | Baseline | Decreased (up to -1.0 log units) | Increased basicity of the spiro-nitrogen alters the ionization state at physiological pH. |
| Conformational Entropy ( ΔS ) | High (Flexible) | Low (Pre-organized) | The spiro-junction restricts dihedral angles, locking the peptide into a bioactive conformation. |
Workflow 1: Hybrid C-Terminal Amidation Strategy
When the goal is to cap the C-terminus of a peptide with the azaspiro[4.5]decane core (often used in receptor-ligand design), a hybrid approach is required. The peptide is synthesized on a highly acid-sensitive resin, cleaved with all side-chain protecting groups intact, and then coupled to the deprotected spiro-amine in solution.
Fig 1: Hybrid SPPS and solution-phase coupling workflow for C-terminal spiro-modification.
Protocol 3.1: Preparation of the Free Spiro-Amine
-
Dissolve tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 eq, 500 mg) in 4M HCl in dioxane (5.0 mL).
-
Stir at room temperature for 1 hour. Monitor by TLC (Ninhydrin stain) to ensure complete consumption of the starting material.
-
Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield 2-hydroxy-7-azaspiro[4.5]decane hydrochloride. Dry under high vacuum.
Protocol 3.2: Synthesis and Cleavage of the Protected Peptide
-
Synthesize the desired peptide sequence on 2-CTC resin using standard Fmoc/tBu chemistry.
-
Wash the resin with DCM (3 × 5 mL).
-
Treat the resin with 1% TFA in DCM (v/v) for 10 minutes. Filter the cleavage cocktail into a flask containing 10% pyridine in methanol to neutralize the acid. Repeat this step three times.
-
Concentrate the filtrate and precipitate the fully protected peptide using cold diethyl ether. Centrifuge and dry the pellet.
Protocol 3.3: Solution-Phase Coupling
-
Dissolve the protected peptide (1.0 eq) and the spiro-amine hydrochloride (1.5 eq) in anhydrous DMF (concentration ~0.1 M).
-
Add HATU (1.2 eq) and HOAt (1.2 eq).
-
Add DIPEA (4.0 eq) dropwise. The solution should turn slightly yellow. Stir at room temperature for 4 hours.
-
Quench with water, extract with EtOAc, and wash the organic layer with brine. Dry over Na 2 SO 4 and concentrate.
-
Perform global deprotection using TFA/TIS/H 2 O (95:2.5:2.5) for 2 hours, followed by ether precipitation and RP-HPLC purification.
Workflow 2: On-Resin Side-Chain Grafting via Mitsunobu Reaction
To utilize the hydroxyl group of the spiro compound for side-chain functionalization (e.g., attaching it to a Tyrosine residue), an on-resin Mitsunobu etherification is highly effective. This requires synthesizing the peptide on a TFA-stable resin (like Rink Amide) so that the subsequent Boc-deprotection of the spiro compound does not cleave the peptide [4].
Fig 2: On-resin Mitsunobu etherification pathway for side-chain spiro-grafting.
Protocol 4.1: On-Resin Mitsunobu Etherification
Note: Ensure the target Tyrosine residue has a free phenol group (e.g., use Fmoc-Tyr(Allyl)-OH during SPPS and selectively deprotect with Pd(PPh 3 ) 4 prior to this step).
-
Resin Swelling: Swell the Rink Amide resin (containing the peptide with a free Tyr-phenol) in anhydrous THF/DCM (1:1) for 30 minutes under an argon atmosphere.
-
Reagent Addition: Drain the resin. Prepare a solution of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (5.0 eq) and Triphenylphosphine (PPh 3 , 5.0 eq) in a minimal volume of anhydrous THF. Add this to the resin.
-
Activation: Cool the reaction vessel to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 5.0 eq) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and agitate gently for 16 hours.
-
Washing: Drain the reaction mixture. Wash the resin extensively to remove triphenylphosphine oxide byproducts: THF (3x), DCM (3x), DMF (3x), and finally DCM (3x).
-
Boc Deprotection & Cleavage: Treat the resin with 50% TFA in DCM for 30 minutes to simultaneously remove the spiro-Boc group and any remaining acid-labile side-chain protecting groups. (If further on-resin synthesis on the spiro-nitrogen is required, use 10% TMSOTf / 2,6-lutidine in DCM to selectively remove the Boc group without cleaving the Rink Amide linker).
Analytical Validation and Troubleshooting
-
Steric Hindrance: The spirocyclic nature of the building block introduces significant steric bulk. If solution-phase coupling (Protocol 3) stalls, switch from HATU to the more reactive COMU or perform the reaction under microwave irradiation (75 °C, 15 min).
-
Mitsunobu Inversion: Remember that the Mitsunobu reaction proceeds with the inversion of stereochemistry at the secondary hydroxyl carbon of the cyclopentane ring. If a specific stereoisomer of the final product is required, the opposite stereoisomer of the starting spiro-alcohol must be utilized.
-
Mass Spectrometry (LC-MS): The azaspiro[4.5]decane moiety is highly basic. It will readily ionize in positive-ion mode ESI-MS. Look for the [M+H]+ peak, and note that the spiro-modified peptide will often exhibit a shorter retention time on a C18 reverse-phase column compared to its linear, more lipophilic counterpart.
References
-
Hanessian, S., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[1]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. Available at:[Link]
- Alsina, J., et al. (2009). Solid phase peptide synthesis of peptide alcohols. Journal of the American Chemical Society.
-
Burkhard, J. A., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
Jensen, K. J., et al. (2009). Backbone Amide Linker in Solid-Phase Synthesis. Chemical Reviews (ACS). Available at:[Link]
Sources
Preparation of spirocyclic amines from tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
An In-Depth Guide to the Synthesis of Spirocyclic Amines from tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Abstract
Spirocyclic amines are privileged structural motifs in modern medicinal chemistry, prized for their rigid, three-dimensional architecture which allows for precise spatial orientation of functional groups and exploration of novel chemical space.[1][2][3] This guide provides a comprehensive, three-part synthetic strategy for the preparation of novel 7-azaspiro[4.5]decan-2-amines starting from the commercially available or readily synthesized tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate. The described workflow leverages a sequence of robust and high-yielding reactions: a mild oxidation of the secondary alcohol to a ketone, a selective reductive amination to install the second amine functionality, and a final acidic deprotection to yield the target spirocyclic diamine. Each section details the underlying chemical principles, provides field-tested protocols, and explains the causality behind experimental choices, offering researchers a reliable roadmap for accessing this valuable class of compounds.
Strategic Overview: A Three-Step Approach
The conversion of the starting hydroxy-azaspirocycle to the target diamine is efficiently achieved through a logical and modular three-step sequence. This strategy allows for clean transformations and provides an opportunity to introduce molecular diversity at the reductive amination stage.
Sources
Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Welcome to the Technical Support Center. tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is a highly functionalized spirocyclic building block. Its rigid, three-dimensional architecture is increasingly utilized in medicinal chemistry to escape "flatland," improving metabolic stability and modulating physicochemical properties in drug candidates.
The most reliable synthetic approach involves the chemoselective reduction of its ketone precursor, tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate. This guide provides an authoritative, self-validating protocol and a troubleshooting matrix to address common issues such as incomplete conversion, Boc-deprotection, and poor diastereomeric resolution.
Standard Operating Procedure: Chemoselective Ketone Reduction
Mechanistic Grounding: Sodium borohydride (NaBH₄) is the optimal hydride source for this transformation. It provides excellent chemoselectivity, rapidly reducing the sterically hindered spirocyclic ketone to a secondary alcohol without compromising the acid-labile tert-butoxycarbonyl (Boc) protecting group[1].
Step-by-Step Methodology
-
Substrate Preparation: Dissolve tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate (1.0 equiv) in anhydrous methanol to achieve a 0.25 M concentration. Use a round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen balloon.
-
Thermal Control: Cool the solution to 0 °C using an ice-water bath.
-
Causality: Lower temperatures suppress the competitive methanolysis of NaBH₄ (which generates hydrogen gas and depletes the reagent), preserving hydride equivalents and often enhancing the diastereoselectivity of the reduction[2].
-
-
Reagent Addition: Add NaBH₄ (1.5 to 2.0 equiv) portion-wise over 15 minutes.
-
Causality: Gradual addition mitigates the exothermic release of hydrogen gas, preventing reaction runaway and solvent loss.
-
-
Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc, 1:1) or LC-MS until the ketone is fully consumed.
-
Quenching: Recool the mixture to 0 °C. Carefully add saturated aqueous ammonium chloride (NH₄Cl) dropwise until gas evolution ceases.
-
Causality: NH₄Cl provides a mild, buffered quench (pH ~6-7). Stronger acids will cleave the Boc group, while unquenched borate complexes complicate extraction[3].
-
-
Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the remaining aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude diastereomeric mixture via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to isolate the target alcohol[4].
Process Visualization
Workflow for the chemoselective reduction of Boc-protected azaspirocyclic ketone.
Troubleshooting & FAQs
Q1: My overall yield is consistently below 50%, and I recover unreacted starting material. How can I drive the reaction to completion? A: Incomplete conversion is typically caused by the premature decomposition of NaBH₄. Methanol reacts with NaBH₄ to produce hydrogen gas and sodium tetramethoxyborate, which depletes the available hydride equivalents[2].
-
Self-Validating Fix: Ensure your methanol is strictly anhydrous. If the issue persists, increase the NaBH₄ to 2.5 equivalents or switch the solvent to ethanol, which undergoes solvolysis at a significantly slower rate. Alternatively, perform the entire reaction at a sustained 0 °C to stabilize the reagent.
Q2: I achieved full conversion, but LC-MS indicates a loss of the Boc group (mass minus 100 Da). What went wrong? A: The Boc carbamate is highly sensitive to acidic conditions. While NaBH₄ is inherently basic, the post-reaction workup is the usual failure point. Quenching with strong mineral acids (e.g., 1M HCl) rapidly cleaves the protecting group.
-
Self-Validating Fix: Strictly adhere to the saturated NH₄Cl quench protocol[3]. If your substrate is exceptionally acid-sensitive, you can quench with water or a 10% NaOH solution, though this may require a more rigorous extraction to separate the organic product from boron salts.
Q3: NMR analysis shows a mixture of two products with identical masses. How do I control the diastereoselectivity? A: The spiro[4.5]decane core creates a sterically differentiated environment. Hydride attack on the 2-oxo position can occur from either the endo or exo face, yielding a mixture of syn and anti diastereomers[4]. NaBH₄ typically attacks from the less sterically hindered trajectory.
-
Self-Validating Fix: If the desired diastereomer is the minor product, you must alter the steric bulk or coordination state of the reducing agent. Switching to L-Selectride (lithium tri-sec-butylborohydride) at -78 °C will force attack exclusively from the most accessible face. Alternatively, a Luche reduction (NaBH₄ with CeCl₃) alters the transition state via Lewis acid chelation, often shifting the isomeric ratio.
Q4: The product is an oil, and the diastereomers co-elute on standard silica gel. How can I separate them? A: Spirocyclic epimers often exhibit nearly identical retention factors (Rf) on normal-phase silica due to their similar dipole moments.
-
Self-Validating Fix: Employ a highly non-polar solvent system with a shallow gradient (e.g., 5% to 20% EtOAc in Hexanes over 15 column volumes). If normal-phase chromatography fails, utilize preparative reverse-phase HPLC (C18 column) with a Water/Acetonitrile gradient, which excels at resolving epimeric alcohols.
Quantitative Data: Reagent Selection & Expected Outcomes
| Reducing Agent | Solvent | Temp (°C) | Chemoselectivity (Ketone vs. Boc) | Typical Yield | Diastereoselectivity Profile |
| NaBH₄ | MeOH or EtOH | 0 to 25 | Excellent (Boc remains intact) | 85–95% | Moderate (Favors less hindered face) |
| L-Selectride | THF | -78 | Excellent (Boc remains intact) | 70–85% | High (Exclusively attacks open face) |
| LiAlH₄ | THF | 0 to 25 | Poor (Risk of Boc cleavage/reduction) | Variable | Low (Non-selective aggressive reduction) |
| NaBH₄ + CeCl₃ | MeOH | 0 | Excellent (Boc remains intact) | 80–90% | Moderate to High (Chelation-controlled) |
References
-
Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: Sodium borohydride mediated reduction of N-Boc protected purines and applications Source: ResearchGate URL: [Link]
-
Title: (2S,3S)-3-Acetyl-8-carboethoxy-2,3-dimethyl-1-oxa-8-azaspiro[4.5]decane Source: Organic Syntheses URL: [Link]
-
Title: Alkyl Radical Generation from Alkylboronic Pinacol Esters through Substitution with Aminyl Radicals Source: Journal of the American Chemical Society URL: [Link]
Sources
Navigating Solubility Challenges with Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate: A Technical Guide
Welcome to the Technical Support Center for tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this spirocyclic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the factors governing its solubility in common organic solvents. Our goal is to empower you with the knowledge to overcome these challenges and ensure the smooth progression of your research and development efforts.
Understanding the Molecule: A Balancing Act of Polarity
The solubility of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is governed by a delicate interplay between its distinct structural components. The bulky, nonpolar tert-butyl group and the spirocyclic carbon framework contribute to its lipophilicity, favoring dissolution in nonpolar organic solvents. Conversely, the presence of a hydroxyl (-OH) group and a carbamate linkage introduces polarity, allowing for hydrogen bonding and enhancing solubility in more polar solvents. The key to successfully dissolving this compound lies in selecting a solvent system that can effectively accommodate both its polar and nonpolar characteristics.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered when working with tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate.
Q1: Why is my compound not dissolving in my chosen solvent?
A1: Several factors can contribute to poor solubility. The most common is a mismatch between the polarity of the solvent and the solute. Additionally, the crystalline nature of the solid can sometimes hinder dissolution. If the compound has been stored for a prolonged period, it may have formed a more stable, less soluble crystalline lattice.
Q2: I'm observing a suspension or incomplete dissolution. What are my immediate next steps?
A2: If you observe a suspension, it indicates that the solvent's capacity to dissolve the compound at the given concentration and temperature has been exceeded. The following troubleshooting workflow can help you address this issue systematically.
Caption: A systematic protocol for dissolving the target compound.
Concluding Remarks
Successfully resolving the solubility of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is achievable with a systematic and informed approach. By understanding the molecule's structural characteristics and employing the troubleshooting strategies and protocols outlined in this guide, researchers can confidently prepare homogenous solutions for their experimental needs. Always prioritize safety and start with small-scale tests when exploring new solvent systems or conditions.
References
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Bose, D. S., & Karunakar, K. (2003).
-
Envirostar. (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Available at: [Link]
-
ResearchGate. (2017). Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water? Available at: [Link]
-
Organic Chemistry Portal. Sonochemistry: Ultrasound in Organic Chemistry. Available at: [Link]
-
Chem-Station. (2016). Sonication in Organic Synthesis. Available at: [Link]
-
WuXi Biology. (2021). Alcohol Catalysis in Boc Protection of Primary Amines. Available at: [Link]
-
Eurofins. Solubility for Common Extractable Compounds. Available at: [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Available at: [Link]
-
ResearchGate. (2014). Can CC(Cellulose Carbamate) be dissolved in any organic solvent? Available at: [Link]
-
Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
JETIR. (2021). IMPROVING SOLUBILITY AND DISSOLUTION PROPERTIES OF SPIRONOLACTONE USING NON-VOLATILE SOLVENT BY LIQUISOLID COMPACT TECHNIQUE. Available at: [Link]
-
Indiana University Pressbooks. Effect of Temperature and Solvent on Solubility. Available at: [Link]
-
PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link]
-
Chemspace. tert-Butyl 1-hydroxy-1-(prop-1-en-2-yl)-7-azaspiro[4.5]decane-7-carboxylate. Available at: [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
Agilent. Dissolution Failure Investigation. Available at: [Link]
-
UCLA Chemistry. (2010). Common Organic Solvents: Table of Properties. Available at: [Link]
-
Academia.edu. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]
-
Vapourtec. Solvent Miscibility Chart. Available at: [Link]
-
Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. Available at: [Link]
Column chromatography purification techniques for tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Welcome to the technical support and troubleshooting center for the chromatographic purification of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate . This guide is engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of spirocyclic amino alcohols.
Mechanistic Context & Purification Strategy
tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is a highly valuable, rigid spirocyclic scaffold used in medicinal chemistry to explore 3D chemical space[1]. However, its purification presents three distinct challenges:
-
Silanol Interactions: The C2-hydroxyl group acts as a strong hydrogen-bond donor/acceptor, which can cause severe peak tailing on standard acidic silica[2].
-
Acid Lability: While the tert-butoxycarbonyl (Boc) group provides lipophilicity and protects the secondary amine, it is susceptible to cleavage under acidic conditions[3].
-
Diastereomeric Resolution: If the synthesis yields epimers at the C2 position, standard normal-phase chromatography often fails to resolve them due to identical polar group interactions[4].
The workflow below dictates the optimal purification strategy based on real-time experimental feedback.
Decision tree for selecting the optimal chromatography mode for Boc-protected spirocycles.
Step-by-Step Experimental Methodologies
Protocol A: Normal-Phase Purification via Dry Loading
Causality: Boc-protected spirocycles often present as viscous oils. Liquid loading these oils directly onto a column causes poor mass transfer, uneven flow distribution, and severe band broadening. Dry loading ensures a narrow initial injection band, maximizing theoretical plates and resolution[5].
-
Sample Preparation: Dissolve the crude mixture in a minimal volume of a volatile solvent (e.g., CH₂Cl₂ or THF).
-
Support Addition: Add neutral silica gel (or Celite) to the flask at a 1:2 to 1:4 mass ratio relative to the crude material.
-
Solvent Evaporation: Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is achieved.
-
Self-Validation Check: Shake the flask. If the powder clumps or sticks to the glass, residual solvent or oil remains. Do not load clumping powder; redissolve and add more silica, as clumping will cause channeling in the column.
-
-
Loading: Transfer the powder into a dry-load vessel (DLV) and attach it to the flash chromatography system[5].
-
Elution: Run a gradient of 10% to 60% Ethyl Acetate in Hexanes.
-
Fraction Monitoring: Since the compound lacks a UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or spot fractions on a TLC plate and stain with KMnO₄[1].
Protocol B: Reversed-Phase (C18) Diastereomeric Resolution
Causality: Epimers of spirocyclic alcohols often co-elute on normal-phase silica because their polar interactions are identical. Reversed-phase (C18) chromatography separates molecules based on hydrophobic partitioning, which is highly sensitive to the 3D shape and accessible hydrophobic surface area of the spirocycle[6].
-
Column Equilibration: Flush the C18 column with 3–5 column volumes (CV) of 100% Acetonitrile (MeCN) to wet the stationary phase, followed by 3–5 CV of the starting gradient (e.g., 5% MeCN in H₂O)[5].
-
Sample Loading: Dissolve the crude sample in a weak solvent mixture (e.g., DMSO or MeOH/H₂O).
-
Self-Validation Check: Never load the sample in 100% MeCN. A strong injection solvent will cause the compound to "crash through" the column without binding to the stationary phase, ruining the separation[5].
-
-
Gradient Elution: Execute a shallow gradient from 5% to 40% MeCN over 15–20 CV.
-
Recovery: Lyophilize (freeze-dry) the pure fractions. Avoid prolonged rotary evaporation in heated aqueous baths, which can trigger Boc-deprotection[3].
Quantitative Data Summaries
Use the following table to benchmark your separation metrics and select the appropriate solvent system based on your specific impurity profile.
| Chromatography Mode | Stationary Phase | Mobile Phase | Additive | Expected Rf / Retention | Causality / Notes |
| Normal-Phase (Standard) | Bare Silica (40–63 µm) | EtOAc / Hexanes (30:70) | None | Rf ~ 0.25 - 0.35 | Standard starting point. The C2-hydroxyl group may cause slight tailing[7]. |
| Normal-Phase (Modified) | Bare Silica (40–63 µm) | EtOAc / Hexanes (30:70) | 1% Et₃N | Rf ~ 0.30 - 0.40 | Et₃N competitively binds acidic silanols, sharpening the elution peak. |
| Normal-Phase (Amine) | KP-NH (Amine-functionalized) | EtOAc / Heptane | None | Rf ~ 0.40 - 0.50 | Ideal for highly polar spirocycles; shields acidic silanols without needing liquid amine additives[2]. |
| Reversed-Phase | C18-bonded Silica | H₂O / MeCN (Gradient) | 0.1% Formic Acid | Elutes at ~40-50% MeCN | Best for resolving C2-diastereomers based on hydrophobic surface area[6]. |
Troubleshooting Guides & FAQs
Q1: My compound streaks severely on TLC and flash chromatography, merging with impurities. What causes this and how do I fix it? A1: Severe tailing is caused by the C2-hydroxyl group acting as a strong hydrogen-bond donor/acceptor, which interacts persistently with unendcapped, acidic silanols on the silica surface[2]. This creates a continuous adsorption-desorption lag. To troubleshoot, switch to an amine-functionalized silica cartridge (e.g., Biotage KP-NH). The bonded amine phase shields these acidic sites, providing improved selectivity and peak shape[2]. Alternatively, add 1% triethylamine (Et₃N) to your mobile phase to competitively saturate the silanols.
Q2: I am losing mass during purification, and NMR shows the presence of a free amine. Why is my Boc group degrading? A2: While the Boc group is highly stable to nucleophiles and bases, it is strictly acid-labile[3]. Standard silica gel is slightly acidic (pH ~4.5–5.5). If your column runs dry, the exothermic heat of re-solvation combined with the acidic silica can catalyze the cleavage of the Boc group, yielding the free 7-azaspiro[4.5]decane core. Ensure you use high-quality, neutral pH silica[2], never let the column run dry, and consider pre-treating the column with a basic modifier.
Q3: How do I visualize this compound on a TLC plate? My UV lamp shows nothing. A3: tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is an aliphatic spirocycle and lacks conjugated pi-systems, rendering it invisible to standard 254 nm UV light. You must use a destructive chemical stain. Potassium permanganate (KMnO₄) is highly effective; it oxidizes the hydroxyl group, appearing as a bright yellow spot against a purple background. Alternatively, you can use a Ninhydrin stain, but you must heat the TLC plate vigorously with a heat gun first. The heat thermally cleaves the Boc group, exposing the secondary amine, which then reacts with Ninhydrin to form a visible purple/pink spot[1].
Q4: I have a mixture of cis and trans diastereomers (relative to the hydroxyl and spiro center). Normal phase silica is not separating them. What is the next step? A4: Diastereomers of spirocyclic alcohols often co-elute on normal-phase silica because their polar functional groups interact with the silica in nearly identical ways. You must switch to Reversed-Phase (C18) chromatography. Reversed-phase relies on hydrophobic partitioning rather than polar interactions[6]. The subtle 3D conformational differences between the cis and trans isomers expose different amounts of hydrophobic surface area to the C18 chains, allowing for baseline resolution using a shallow H₂O/MeCN gradient[4].
References
-
Biotage Flash 75/150 User Manual Biotage [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space National Institutes of Health (PMC) [Link]
-
Flash Purification Cartridges & Method Development BiochemMack [Link]
-
Biotage® Sfär Flash Columns User Guide Technoprocur[Link]
-
Reversed-Phase Flash Purification Biotage [Link]
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block ACS Publications[Link]
-
Boc-Protected Amino Groups Organic Chemistry Portal[Link]
Sources
- 1. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemmack.ru [biochemmack.ru]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. technoprocur.cz [technoprocur.cz]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. selekt.biotage.com [selekt.biotage.com]
Technical Support Center: Optimizing Derivatization of tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Welcome to our dedicated technical support guide for the derivatization of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate. This spirocyclic scaffold is a valuable building block in modern drug discovery, prized for its ability to introduce three-dimensional complexity into molecular designs.[1] However, the secondary alcohol at the C2 position presents unique synthetic challenges, primarily due to significant steric hindrance imposed by the rigid spirocyclic core and the bulky tert-butoxycarbonyl (Boc) protecting group.
This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to help you navigate the common hurdles in modifying this key hydroxyl group. We will focus on three primary transformations: Acylation (Esterification) , Oxidation , and Etherification .
Frequently Asked Questions (FAQs)
Q1: What makes the derivatization of the C2 hydroxyl group on this spirocycle so challenging? A1: The primary difficulty is severe steric hindrance. The hydroxyl group is located on a cyclohexane ring fused in a spiro fashion, which restricts the angles of approach for incoming reagents. This congested environment slows down reaction rates and can favor alternative pathways like elimination over the desired substitution.[2][3] Many standard procedures that work well for simple secondary alcohols require significant optimization for this substrate.
Q2: How does the N-Boc protecting group influence the reactivity of the hydroxyl group? A2: The N-Boc group primarily exerts a steric effect. While its electronic influence on the distant C2 alcohol is minimal, its sheer size contributes to the overall crowded environment around the reactive site. Importantly, the Boc group is sensitive to strong acidic conditions, which must be avoided during derivatization and workup to prevent its cleavage.[4] It is generally stable to most basic, oxidative, and mild acidic conditions.[5]
Q3: What are the most common side reactions to watch for? A3: For reactions attempting substitution at the hydroxyl group (e.g., etherification), E2 elimination to form an alkene is a major competing pathway, especially with strong bases or high temperatures.[3] During oxidation, over-oxidation is less of a concern since it's a secondary alcohol, but decomposition can occur with harsh, non-selective reagents.[6] For acylation, incomplete conversion is the most frequent issue.[7]
Q4: Which analytical techniques are recommended for monitoring these reactions? A4: Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring. Use a combination of stains, such as potassium permanganate (which visualizes the alcohol starting material but is weaker for the derivatized product) and UV light if your derivative contains a chromophore. For definitive analysis of crude reaction mixtures and purified products, LC-MS is ideal for tracking mass changes, while ¹H and ¹³C NMR spectroscopy will confirm the structural modification.
Troubleshooting and Optimization Guide
This section is organized by reaction type to address specific experimental failures.
Section 1: Acylation / Esterification
Acylation is the most common derivatization, typically used to install ester linkages.
Q: My acylation with an acid anhydride and pyridine is giving low yields, even after 24 hours. What's the issue? A: This is a classic case of an unreactive alcohol due to steric hindrance. Pyridine acts as a base to neutralize the acid byproduct but is often not a sufficiently potent catalyst for this transformation.[8]
Solution Pathway:
-
Introduce a Nucleophilic Catalyst: Add a catalytic amount (0.05–0.2 eq.) of 4-(dimethylamino)pyridine (DMAP). DMAP is an exceptionally effective acylation catalyst that can accelerate reactions on hindered alcohols by orders of magnitude.[8]
-
Increase Reagent Concentration & Temperature: Ensure you are using a slight excess of the acylating agent (1.2–1.5 eq.). If the reaction is still sluggish with DMAP, gently heat the mixture to 40–60 °C and monitor progress carefully by TLC.
-
Switch to a More Reactive Acylating Agent: If an anhydride fails, the corresponding acid chloride is a more reactive alternative.[5] Be aware that this reaction is more vigorous. It should be performed at 0 °C initially and allowed to warm to room temperature.
Q: I'm seeing multiple spots on my TLC plate after an acylation reaction. What are they? A: Besides your starting material and product, you may be seeing byproducts from the acylating agent or minor degradation.
Solution Pathway:
-
Purify Starting Materials: Ensure your starting alcohol and acylating agent are pure. Anhydrides can hydrolyze over time.
-
Control Temperature: Running the reaction at excessively high temperatures can cause decomposition. Use the lowest effective temperature.
-
Aqueous Workup: A standard aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) will quench and remove excess acylating agent and acidic byproducts, simplifying purification.[3]
Section 2: Oxidation to the Ketone
Oxidizing the secondary alcohol provides the corresponding ketone, tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate, a valuable intermediate.
Q: I tried to oxidize the alcohol with Jones reagent (CrO₃/H₂SO₄), and my yield was very low with significant decomposition. A: Jones reagent is a very strong oxidant and is highly acidic. The acidic conditions likely cleaved the acid-labile N-Boc protecting group, leading to a complex mixture of products.[6][9]
Solution Pathway:
-
Use a Mild, Non-Acidic Oxidant: Choose an oxidant that operates under neutral or mildly basic conditions. Excellent choices for this substrate include:
-
Dess-Martin Periodinane (DMP): Highly reliable for hindered alcohols, works at room temperature in solvents like DCM.[10]
-
Pyridinium Chlorochromate (PCC): A classic mild oxidant that effectively converts secondary alcohols to ketones.[6][9]
-
Swern Oxidation or Parikh-Doering Oxidation: These DMSO-based oxidations are very mild and high-yielding but require cryogenic temperatures (-78 °C) and careful handling due to the generation of dimethyl sulfide.[9]
-
Q: My oxidation with DMP is incomplete, and I'm having trouble separating the product from the iodinane byproduct. A: Incomplete oxidation can occur if the DMP has degraded or if insufficient equivalents are used. The byproduct is soluble in many organic solvents.
Solution Pathway:
-
Use Fresh DMP: Ensure your DMP is of high quality, as it can degrade upon storage. Use 1.2–1.5 equivalents to drive the reaction to completion.
-
Optimize Workup: After quenching the reaction (typically with a Na₂S₂O₃ solution), a common trick is to add a saturated NaHCO₃ solution and stir vigorously. This helps precipitate the iodinane byproducts, which can then be removed by filtration through Celite before extraction.
Section 3: Etherification
Forming an ether bond is particularly challenging due to the high propensity for elimination.
Q: I attempted a Williamson ether synthesis using NaH and an alkyl halide, but I only isolated an alkene (elimination product). How can I favor substitution? A: This outcome is common for hindered secondary alcohols.[2] Sodium hydride is a strong, non-hindered base that readily promotes E2 elimination. The alkoxide formed is too sterically shielded for an efficient Sₙ2 attack.
Solution Pathway:
-
Avoid Strong, Non-Hindered Bases: Do not use NaH, KH, or hydroxides.
-
Consider Alternative Methods for Hindered Ethers: Standard Williamson synthesis is often not viable. More advanced, modern methods are required:
-
Reductive Etherification: This involves coupling the alcohol with an aldehyde or ketone under reductive conditions. While still challenging, it avoids the formation of a sensitive alkoxide.[2]
-
Electrochemical Methods: Recent advances in electrochemistry allow for the generation of carbocation intermediates from alcohols under non-acidic conditions, which can then be trapped by another alcohol nucleophile to form hindered ethers.[11][12] This is a specialized but powerful technique.
-
Mitsunobu Reaction: While typically used for inverting stereochemistry, the Mitsunobu reaction (using PPh₃ and DIAD/DEAD) can form ethers. However, its success with highly hindered alcohols can be limited.
-
Data and Recommended Conditions
The following table summarizes recommended starting conditions for key derivatizations. Optimization will be required for specific substrates.
| Reaction Type | Reagent | Catalyst / Base | Solvent | Temperature | Key Considerations |
| Acylation | Acetic Anhydride (1.5 eq.) | DMAP (0.1 eq.), Triethylamine (2.0 eq.) | DCM | Room Temp | DMAP is critical for achieving a reasonable reaction rate.[8] |
| Oxidation | Dess-Martin Periodinane (1.5 eq.) | N/A | DCM | Room Temp | Use fresh DMP; workup is key to removing byproducts.[10] |
| Silylation | tert-Butyldimethylsilyl Chloride (TBDMS-Cl) (1.2 eq.) | Imidazole (2.5 eq.) | DMF | Room Temp | Forms a stable silyl ether, a common protecting group strategy.[13] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation
This protocol describes a robust method for acetylating the C2-hydroxyl group.
Materials:
-
tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 eq.)
-
Acetic Anhydride (1.5 eq.)
-
Triethylamine (TEA) (2.0 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the starting alcohol in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Add TEA, followed by the catalytic amount of DMAP.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise via syringe.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)
This protocol provides the corresponding ketone under mild, neutral conditions.
Materials:
-
tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 eq.)
-
Dess-Martin Periodinane (DMP) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the starting alcohol in anhydrous DCM in a flask under an inert atmosphere.
-
Add DMP in one portion at room temperature.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solutions.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Visualized Workflows
Diagram 1: Derivatization Strategy Selection
Caption: Decision workflow for choosing a derivatization method.
Diagram 2: Troubleshooting Low Acylation Yield
Caption: Troubleshooting flowchart for low acylation yield.
References
- A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications.
- Technical Support Center: Preventing Racemization During Chiral Alcohol Derivatization. Benchchem.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC.
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
- HPLC Troubleshooting Guide. wiley.com.
- Navigating the Challenges of Tertiary Alcohol Derivatization: A Technical Support Guide. Benchchem.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
- Oxidation of Alcohols - Organic Chemistry. Jack Westin.
- eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Organic Letters.
- Mild Aerobic Oxidation of Secondary Alcohols with Water Tolerant Cu(I) Catalyst. PMC.
- Alcohol Protecting Groups. University of Windsor.
- ORGANIC CHEMISTRY: Oxidation of Secondary Alcohols to produce a ketone. YouTube.
- Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry.
- Acyl Protective Groups. Chem-Station Int. Ed.
- Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal.
- Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC.
- Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.
Sources
- 1. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
Technical Support Center: Navigating the Synthesis of Spirocyclic Amine Building Blocks
Spirocyclic amines are increasingly vital scaffolds in medicinal chemistry, prized for their unique three-dimensional structures which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] However, the synthesis of these complex molecules is not without its challenges, often leading to frustratingly low conversion rates. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of spirocyclic amine building blocks.
Troubleshooting Guide: Low Conversion Rates
Low yields in reactions forming spirocyclic amines can be attributed to a variety of factors, from suboptimal reaction conditions to the inherent stability of the starting materials or products.[3] A systematic approach to troubleshooting is crucial for identifying the root cause and implementing an effective solution.
Q1: My spirocyclization reaction is resulting in a low yield. What are the most common causes and how can I improve it?
Low yields are a frequent hurdle in spirocycle synthesis.[3] The primary factors to investigate are reaction conditions, starting material quality, and potential product decomposition.
A1: Systematic Optimization of Reaction Conditions
Sub-optimal reaction parameters are a common culprit for low conversion rates.[3] A methodical screening of these parameters is often the most effective strategy.
-
Temperature: The reaction temperature can significantly impact the outcome. Some reactions may require elevated temperatures to overcome the activation energy, while others benefit from lower temperatures to minimize the formation of side products.[3]
-
Solvent: The choice of solvent can dramatically influence the reaction's success. The polarity of the solvent can affect the transition state of the cyclization.[3] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).
-
Catalyst and Ligand: For catalyzed reactions, the selection of the catalyst and ligand is critical. Screening a variety of catalysts and ligands can lead to significant improvements in yield.[3] For instance, in certain nickel-catalyzed spirocyclizations, different Mandyphos ligands have been shown to have a substantial impact on both yield and enantioselectivity.[3]
-
Reagent Stoichiometry: The ratio of reactants can be a key factor. In some cases, using an excess of one reagent may be necessary to drive the reaction to completion.[3]
Experimental Protocol: General Approach for Reaction Condition Screening
-
Baseline Experiment: Conduct the reaction using the initially planned conditions and carefully record the yield.
-
Parameter Variation: Set up a series of small-scale reactions, varying one parameter at a time (e.g., temperature in 10°C increments, a selection of 3-5 solvents with different polarities).
-
Analysis: Analyze the outcome of each reaction using techniques like TLC, LC-MS, or NMR to determine the yield of the desired product and the presence of any side products.
-
Iterative Optimization: Based on the results, select the best performing condition for each parameter and combine them in a new reaction. Further fine-tuning may be necessary.
A2: Ensuring Starting Material Purity
Impurities in the starting materials can have a detrimental effect on the reaction by inhibiting the catalyst or participating in unwanted side reactions.[3]
-
Verification: Always ensure the purity of your starting materials. This can be done through techniques like NMR, LC-MS, or melting point analysis.
-
Purification: If impurities are detected, purify the starting materials using appropriate methods such as recrystallization or column chromatography before proceeding with the reaction.[3]
A3: Investigating Product Stability
The desired spirocyclic amine may be unstable under the reaction or workup conditions, leading to decomposition and a lower isolated yield.[4]
-
Reaction Monitoring: Analyze the crude reaction mixture at different time points using TLC or LC-MS to monitor the formation and potential decomposition of the product.[3]
-
Modified Workup: If product decomposition is observed, consider modifying the workup procedure. This could involve using milder pH conditions or shortening the exposure to air or moisture.[3]
Q2: I am observing the formation of multiple products, including regioisomers and diastereomers. How can I improve the selectivity of my reaction?
Poor selectivity is a common challenge in the synthesis of complex molecules like spirocyclic amines.
A1: Controlling Regio- and Diastereoselectivity
-
Catalyst/Ligand Control: In asymmetric catalysis, the choice of a chiral catalyst and ligand is paramount for controlling the stereochemical outcome.[3]
-
Solvent Effects: As with yield, the solvent can play a crucial role in selectivity. In some instances, changing the solvent polarity has been shown to reverse the diastereoselectivity of a reaction.[3]
-
Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the transition state with the lower activation energy.[3]
-
Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer. Modifying the substrate to introduce steric bulk or directing groups can influence the facial selectivity of the cyclization.[3]
Troubleshooting Workflow for Low Conversion Rates
Caption: A decision-making workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q: My spirocyclic amine building block appears to be unstable during storage. What are the best practices for storing these compounds?
A: Some spirocyclic amines can be sensitive to air, moisture, and light.[5] For long-term storage, it is recommended to store them under an inert atmosphere (argon or nitrogen), at low temperatures (e.g., in a freezer at -20°C), and protected from light.[5] Always refer to the supplier's storage recommendations if available.
Q: I am having difficulty purifying my spirocyclic amine product. What are some common challenges and solutions?
A: Purification of spirocyclic amines can be challenging due to their unique structures.
-
Polarity: The polarity of spirocyclic amines can make them challenging to purify by standard column chromatography. They may streak on silica gel or have very low retention. Using a different stationary phase (e.g., alumina) or a modified mobile phase (e.g., with a small percentage of triethylamine or ammonia to suppress tailing) can be beneficial.
-
Solubility: Spirocyclic amines can sometimes have limited solubility in common organic solvents, making purification and handling difficult.[6][7] Experimenting with a range of solvents is recommended.
-
Diastereomer Separation: If your reaction produces a mixture of diastereomers, their separation can be challenging.[3] Techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.
Q: What are the best analytical techniques for monitoring the progress of my spirocyclization reaction?
A: A combination of techniques is often ideal for comprehensive reaction monitoring.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product, intermediates, and byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis of the reaction mixture to determine the conversion to the product.[8] In situ NMR can provide real-time kinetic data.[8]
Q: Can the amine functional group in my starting material interfere with the reaction?
A: Yes, the amine functional group is a nucleophile and a base, which can lead to side reactions.[9][10]
-
Alkylation: The amine can react with alkyl halide electrophiles, leading to undesired N-alkylation products.[11]
-
Acylation: Amines readily react with acid chlorides and anhydrides.[11] If these functional groups are present in your reaction, protection of the amine may be necessary.
-
Protecting Groups: If the amine is interfering with the desired transformation, consider using a protecting group (e.g., Boc, Cbz). The protecting group can be removed in a subsequent step.
Q: My reaction involves a ketone as a starting material. Are there any specific considerations for these substrates?
A: Ketones are common precursors for spirocyclic amines.[12][13]
-
Enamine Formation: Ketones can sometimes form enamines as side products.[12]
-
Steric Hindrance: Sterically hindered ketones may exhibit lower reactivity.
-
Cascade Reactions: Ketones can be excellent substrates for cascade reactions, where multiple bonds are formed in a single operation, leading to complex spirocyclic structures.[9]
Data Presentation: Impact of Reaction Parameters on Yield and Selectivity
The following table summarizes the potential effects of key reaction parameters on the outcome of spirocyclization reactions, based on common experimental observations.
| Parameter | Potential Impact on Yield | Potential Impact on Selectivity | Troubleshooting Considerations |
| Temperature | Can increase or decrease yield depending on the reaction profile. | Lower temperatures often improve diastereoselectivity. | Screen a range of temperatures to find the optimal balance. |
| Solvent | Can significantly affect yield due to solubility and transition state stabilization. | Can influence and even reverse diastereoselectivity. | Test solvents with varying polarities. |
| Catalyst/Ligand | Crucial for achieving high yields in catalyzed reactions. | The primary determinant of enantioselectivity in asymmetric catalysis. | Screen a library of catalysts and ligands. |
| Concentration | Higher concentrations may increase reaction rates but can also lead to side reactions. | Can influence selectivity in some cases. | Experiment with different concentrations to find the optimal balance. |
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (URL: )
- Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017). (URL: )
- One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP)
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). (URL: )
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC. (URL: )
- Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | The Journal of Organic Chemistry - ACS Public
- Spirocycles for Improved Solubility - Enamine. (URL: )
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). (URL: )
- Spirocyclic Building Blocks for Scaffold Assembly - Sigma-Aldrich. (URL: )
- A Technical Guide to the Synthesis of Spirocyclic Amines - Benchchem. (URL: )
- 24.7: Reactions of Amines - Chemistry LibreTexts. (2025). (URL: )
- Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022). (URL: )
- Functional Groups In Organic Chemistry. (2026). (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 7. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Welcome to the technical support center for tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered building block. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the challenges associated with its use in organic synthesis.
The unique structure of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, featuring a bulky tert-butoxycarbonyl (Boc) protecting group and a spirocyclic core, presents significant steric challenges. These can impede reactions at the secondary hydroxyl group, leading to low yields, slow reaction rates, or complete reaction failure. This guide provides field-proven insights and detailed protocols to overcome these obstacles.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low Yield in Acylation/Esterification Reactions
You're attempting to acylate the secondary hydroxyl group with an acid chloride or anhydride, but are observing low yields and unreacted starting material.
This is a common issue arising from the steric hindrance around the hydroxyl group, which slows down the rate of nucleophilic attack.
Root Cause Analysis:
The bulky tert-butyl group on the carbamate and the rigid spirocyclic system create a sterically congested environment around the secondary alcohol. This physically blocks the approach of the acylating agent.
Solutions:
-
Employ a Powerful Nucleophilic Catalyst: Standard bases like triethylamine are often insufficient. Catalysts like 4-(dimethylamino)pyridine (DMAP) or 1-methylimidazole (MI) are essential for activating the acylating agent.[1][2] DMAP, for instance, reacts with the acid anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[1][3]
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions or degradation.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable. In some cases, a more polar solvent like acetonitrile (MeCN) can accelerate the reaction.[4]
-
-
Consider Alternative Acylation Methods:
-
Steglich Esterification: This method is particularly effective for sterically hindered substrates.[5][6] It uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of DMAP.[5][7] The reaction proceeds under mild, neutral conditions, which is advantageous for sensitive substrates.[5][8]
-
Mitsunobu Reaction: For esterification with a carboxylic acid, the Mitsunobu reaction is a powerful tool that typically proceeds with inversion of stereochemistry.[9][10] This one-pot reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol.[11][12]
-
| Method | Key Reagents | Advantages | Considerations |
| DMAP Catalysis | Acid Anhydride/Chloride, DMAP, Base (e.g., Et₃N) | Readily available reagents, well-established. | May require elevated temperatures for highly hindered substrates. |
| Steglich Esterification | Carboxylic Acid, DCC/EDC, DMAP | Mild conditions, high yields for hindered substrates.[6] | Byproduct (DCU) can complicate purification. |
| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD/DIAD | Inversion of stereochemistry, one-pot procedure.[10] | Stoichiometric byproducts (triphenylphosphine oxide, reduced azodicarboxylate) require purification. |
Problem 2: Reaction Failure in SN2 Displacement Reactions
You've converted the hydroxyl group to a leaving group (e.g., tosylate, mesylate) but are struggling with subsequent SN2 displacement.
The same steric factors that hinder acylation also make the carbon atom bearing the leaving group less accessible to nucleophiles.
Root Cause Analysis:
The steric bulk around the reaction center impedes the backside attack required for an SN2 reaction, leading to slow or no reaction. Elimination (E2) can also become a competing pathway.
Solutions:
-
Choose a More Reactive Leaving Group: If a tosylate is not reactive enough, consider a nosylate (2-nitrobenzenesulfonate) or a tresylate (2,2,2-trifluoroethanesulfonate), which are better leaving groups.
-
Employ a Stronger, Less Hindered Nucleophile: If possible, use a smaller, more potent nucleophile.
-
Utilize the Mitsunobu Reaction for Direct Displacement: The Mitsunobu reaction can be used to directly introduce a variety of nucleophiles (with a pKa of ~13 or less) with inversion of configuration, bypassing the need to first form a sulfonate ester.[11][12] This is often a more reliable method for SN2-type transformations on sterically hindered secondary alcohols.[12]
Problem 3: Unwanted Reactivity of the Boc-Protected Amine
You're observing side reactions involving the nitrogen of the 7-azaspirocycle.
While the Boc group is generally stable, it can be cleaved under certain conditions, or the nitrogen can exhibit unexpected reactivity.
Root Cause Analysis:
The Boc group is labile to strong acids.[13][14] In some cases, the nitrogen atom can still exhibit some nucleophilicity, especially at elevated temperatures.
Solutions:
-
Maintain Neutral or Basic Conditions: Avoid strongly acidic conditions to prevent deprotection of the Boc group. Most of the methods described for overcoming steric hindrance at the alcohol (e.g., DMAP-catalyzed acylation, Steglich esterification) are compatible with the Boc group.
-
Orthogonal Protecting Group Strategy: If your planned synthetic route requires conditions that are incompatible with the Boc group, consider replacing it with a protecting group that can be removed under different conditions (e.g., a benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis).[15][16]
Frequently Asked Questions (FAQs)
Q1: Why is tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate so difficult to work with?
A1: The primary challenge is steric hindrance. The molecule has a bulky tert-butyl group and a rigid spirocyclic framework. This combination creates a crowded environment around the secondary hydroxyl group, making it difficult for reagents to access the reaction site. This can lead to slow reaction rates and low yields.[17]
Q2: What is the mechanism of DMAP catalysis in acylation reactions?
A2: DMAP acts as a nucleophilic catalyst. It reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt.[1][3] This intermediate is a much more powerful acylating agent than the starting anhydride. The alcohol then attacks the N-acylpyridinium salt to form the ester and regenerate the DMAP catalyst.[1]
Q3: When should I choose the Steglich esterification over a standard DMAP-catalyzed acylation?
A3: The Steglich esterification is particularly advantageous when you are starting from a carboxylic acid and dealing with sterically demanding substrates or acid-sensitive functional groups.[5][6][7] It operates under very mild, neutral conditions, which can help to avoid side reactions.[8][18]
Q4: Can I perform an SN2 reaction on the alcohol with retention of stereochemistry?
A4: A direct SN2 reaction will proceed with inversion of configuration. To achieve overall retention of stereochemistry, a double inversion sequence is required. One common approach is to first perform a Mitsunobu reaction with a carboxylate nucleophile (first inversion), followed by saponification of the resulting ester and then another Mitsunobu reaction or conversion to a leaving group and displacement with the desired nucleophile (second inversion).
Experimental Protocols
Protocol 1: DMAP-Catalyzed Acylation of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
This protocol describes a general procedure for the acylation of the hindered secondary alcohol using acetic anhydride and DMAP.
Materials:
-
tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
-
Acetic anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv).
-
Add a catalytic amount of DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Steglich Esterification of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
This protocol provides a method for esterifying the hindered alcohol with a carboxylic acid using EDC and DMAP.
Materials:
-
tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (1.0 equiv), the carboxylic acid (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.5 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Decision Workflow for Acylation of a Hindered Alcohol
Caption: Decision workflow for selecting an appropriate acylation method.
Catalytic Cycle of DMAP in Acylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steglich esterification â Grokipedia [grokipedia.com]
- 6. fiveable.me [fiveable.me]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. media.neliti.com [media.neliti.com]
- 16. jocpr.com [jocpr.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Steglich esterification - Wikipedia [en.wikipedia.org]
Scaffold Hopping in Modern Drug Design: Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate vs. Piperidine Derivatives
[label="3. Reaction Quenching
Finalizing Visual Comparisons
I'm now putting the finishing touches on the comparative data table and Graphviz diagrams. The data table now includes Fsp3, LogD, solubility, HLM Clint, and hERG IC50 for both structures. I've double-checked all color codes and captions for the Graphviz diagrams, ensuring visual clarity and adherence to the prompt's requirements. The visual documentation is complete and ready for the final report.
Executive Summary
In the pursuit of optimized pharmacokinetics and reduced off-target toxicity, medicinal chemistry has increasingly transitioned from planar "flatland" architectures to highly three-dimensional (3D) frameworks. While simple piperidine derivatives have long served as ubiquitous pharmacophores, their high lipophilicity and metabolic liabilities often stall clinical progression. The strategic incorporation of spirocyclic scaffolds, specifically building blocks like tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate , represents a paradigm shift. This guide objectively compares the physicochemical and pharmacological performance of these azaspirocycles against traditional piperidines, detailing the mechanistic causality behind their superior drug-like properties.
Mechanistic Causality: Why Spirocycles Outperform Simple Piperidines
Topological Disruption and Fsp3 Enhancement
The fundamental limitation of heavily substituted piperidines is their tendency to adopt planar conformations, especially when appended to aromatic systems. This planarity drives up the crystal lattice energy, resulting in poor aqueous solubility. By replacing a standard piperidine with a 7-azaspiro[4.5]decane core, chemists introduce a shared tetrahedral sp3-hybridized carbon that forces the constituent rings into orthogonal planes. This topological shift significantly increases the fraction of saturated carbons (Fsp3), which thermodynamically disrupts planar stacking, lowers lipophilicity (logD), and drastically improves aqueous solubility[1].
Metabolic Shielding against CYP450 Clearance
Piperidine rings are notoriously susceptible to Cytochrome P450 (CYP450)-mediated oxidation, particularly at the highly vulnerable α -carbon adjacent to the basic amine. The rigid, dense architecture of the spirocycle provides profound steric shielding. The orthogonal projection of the cyclopentane ring in the 7-azaspiro[4.5]decane system physically blocks the approach of the CYP heme-oxo species, shifting the metabolic soft spot and resulting in a markedly lower intrinsic clearance ( CLint )[2].
Mitigation of Cardiotoxicity (hERG Liability)
A classic hurdle in drug design is the binding of basic, lipophilic amines to the hERG potassium channel, leading to QT prolongation. Simple piperidines perfectly match the hERG pharmacophore due to the unrestricted spatial projection of their nitrogen lone pair. Spiro-fusing the system subtly alters the pKa of the amine and, more importantly, locks the lone pair into a distinct spatial vector. This rigid 3D reorientation prevents optimal alignment with the Tyr652 and Phe656 residues in the hERG channel pore, effectively engineering out cardiotoxicity[1].
Structural and pharmacological logic of scaffold hopping to spirocycles.
Synthetic Utility of the Building Block
The specific building block tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is meticulously designed for late-stage functionalization[3]:
-
Boc Protection (tert-butyl carboxylate): The Boc group provides orthogonal protection of the basic secondary amine. This allows medicinal chemists to execute harsh reaction conditions on the rest of the molecule without unwanted N-alkylation or oxidation.
-
2-Hydroxy Vector: The hydroxyl group on the 5-membered ring serves as a versatile synthetic handle. It can be oxidized to a ketone for reductive amination, subjected to Mitsunobu inversion to install stereodefined azides/amines, or alkylated to probe deep hydrophobic pockets in the target receptor[4].
Comparative Data Analysis
The following table synthesizes representative physicochemical and ADME-Tox data demonstrating the quantifiable advantages of substituting a standard piperidine with an azaspirocycle during hit-to-lead optimization.
| Parameter | Standard Piperidine Derivative | 7-azaspiro[4.5]decane Derivative | Mechanistic Rationale |
| Fsp3 | ~0.35 | >0.65 | Spiro-fusion introduces saturated carbons, enhancing 3D character. |
| LogD (pH 7.4) | 3.8 | 2.2 | Disruption of planarity reduces lipophilicity. |
| Aqueous Solubility | <15 µg/mL | >120 µg/mL | Lower crystal lattice energy improves thermodynamic dissolution. |
| HLM CLint | >110 µL/min/mg | <25 µL/min/mg | Steric hindrance at the α -carbon shields against CYP450 oxidation. |
| hERG IC50 | 1.5 µM | >30 µM | Altered basicity and spatial vector of the amine lone pair prevents pore binding. |
Experimental Protocols & Validation Workflows
To objectively validate the superiority of the spirocyclic scaffold, the following self-validating experimental protocols must be executed.
Protocol 1: High-Throughput Microsomal Stability Assay
This protocol determines the intrinsic clearance ( CLint ) to verify the metabolic shielding hypothesis.
-
Preparation: Dilute the test compound (piperidine vs. spirocycle) to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 enzymatic activity.
-
Sampling & Quenching (Self-Validating Step): At precise intervals (0, 15, 30, 45, and 60 mins), transfer 50 µL aliquots directly into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The immediate protein precipitation by cold organic solvent instantly halts the enzymatic reaction, ensuring absolute temporal accuracy for kinetic plotting.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion.
-
Calculation: Plot the natural log of percentage remaining versus time. The slope ( −k ) is used to calculate CLint=(k×V)/protein concentration .
Self-validating high-throughput microsomal stability assay workflow.
Protocol 2: Automated Patch-Clamp for hERG Liability
To confirm the reduction in off-target cardiotoxicity due to the altered 3D vector of the spirocycle.
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel.
-
Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration and hold cells at a resting potential of -80 mV.
-
Depolarization Protocol: Apply a voltage step to +20 mV for 5 seconds to open the channels, followed by a repolarization step to -50 mV for 5 seconds to elicit outward tail currents.
-
Compound Application: Perfuse the cells with escalating concentrations of the test compounds (0.1 µM to 30 µM) in extracellular solution.
-
Data Extraction: Measure the fractional block of the peak tail current relative to the vehicle control. Calculate the IC50 using a standard Hill equation fit.
References
- Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
- Source: benchchem.
- Source: acs.
- Source: acs.
Sources
HPLC validation methods for tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate purity
Analytical Guide: HPLC Method Development and Validation for tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Spirocyclic scaffolds are increasingly utilized in modern drug discovery to escape "flatland," offering rigidified, sp3-rich three-dimensionality that improves physicochemical properties and target binding[1],[2]. However, the analytical characterization of spirocyclic intermediates—such as tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate —presents unique chromatographic challenges.
This guide objectively compares high-performance liquid chromatography (HPLC) methodologies for determining the purity of this specific molecule, explaining the causality behind column selection, detector choice, and validation frameworks based on ICH Q2(R2) guidelines[3].
The Analytical Challenge: Structural Causality
To design a robust analytical method, we must first deconstruct the molecule’s physicochemical properties:
-
Lack of a Strong Chromophore: The molecule consists entirely of aliphatic rings, a hydroxyl group, and a tert-butyloxycarbonyl (Boc) protecting group. Without conjugated pi-electron systems, standard UV detection (e.g., 254 nm) is blind to this compound.
-
The Hydrophobic Boc Group: The introduction of the Boc group significantly alters the polarity of the amine, rendering the molecule highly hydrophobic and dictating strong retention on reversed-phase (RP) columns[4].
-
The Polar Hydroxyl Group: While the molecule is globally lipophilic, the localized polar hydroxyl group can undergo secondary hydrogen-bonding interactions with unendcapped silanols on standard silica stationary phases, leading to severe peak tailing.
Objective Comparison of Analytical Modalities
A. Detector Selection
Because the molecule relies solely on the weak absorbance of the carbamate (Boc) bond at low wavelengths, baseline drift during gradient elution is a major issue. A universal, mass-dependent detector like the Charged Aerosol Detector (CAD) provides superior quantitative accuracy.
Table 1: Detector Performance Comparison for Non-Chromophoric Spirocycles
| Detector Type | Sensitivity for Target | Baseline Stability (Gradient) | Quantitative Accuracy | Recommendation |
| UV (205-210 nm) | Moderate | Poor (High drift from organic modifiers) | Moderate (Response factor varies) | Secondary (Routine QC) |
| CAD | High | Excellent (Independent of chromophore) | High (Uniform mass response) | Primary (Purity & Mass Balance) |
| ESI-MS | Very High | Good | Low (Ion suppression effects) | Identification only |
B. Stationary Phase Selection
Standard C18 columns often fail to provide symmetrical peaks for hydroxyl-substituted aliphatic amines due to silanol interactions. A polar-embedded C18 column (containing an amide or carbamate group in the alkyl chain) creates a virtual water layer that shields residual silanols, ensuring sharp peak shapes.
Table 2: Column Chemistry Comparison for Hydroxyl-Substituted Boc-Amines
| Column Chemistry | Hydroxyl Interaction | Boc Retention | Peak Shape (Tailing Factor) | Recommendation |
| Standard C18 | High (Silanol binding) | Strong | > 1.8 (Tailing) | Not Recommended |
| Polar-Embedded C18 | Low (Shielded silanols) | Strong | < 1.2 (Symmetrical) | Optimal |
| HILIC | Strong | Very Weak | > 2.0 (Poor retention of Boc) | Not Recommended |
Step-by-Step Experimental Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) criteria that must pass before sample analysis can proceed.
Chromatographic Conditions:
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid (FA). Causality: FA suppresses the ionization of residual silanols, further preventing peak tailing.
-
Mobile Phase B: Acetonitrile with 0.1% FA.
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-15 min: 90% B
-
15-15.1 min: 10% B (Re-equilibration for 5 mins)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky spirocycle.
-
Detection: CAD (Evaporation Temp: 35°C) and UV at 210 nm.
-
Diluent: 50:50 Water:Acetonitrile.
Self-Validating System Suitability Test (SST):
-
Inject the standard solution (1.0 mg/mL) six times.
-
Acceptance Criteria:
-
Retention time %RSD ≤ 1.0%.
-
Peak area %RSD ≤ 2.0%.
-
Tailing factor (Tf) ≤ 1.5.
-
Theoretical plates (N) ≥ 5000.
-
If these criteria are not met, the system is not in a state of control, and validation/analysis must halt.
-
ICH Q2(R2) Validation Framework
Analytical procedure validation forms a critical part of the lifecycle, demonstrating that the procedure is fit for its intended purpose[3]. For the purity assessment of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, the following parameters must be evaluated:
Validation Execution Steps:
-
Specificity: Inject a blank (diluent), the target compound, and known synthetic precursors (e.g., unreacted 2-hydroxy-7-azaspiro[4.5]decane and Boc-anhydride). Causality: Ensures the target peak is completely resolved (Resolution > 1.5) and free from co-eluting interference.
-
Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (e.g., 1.0 mg/mL). Plot peak area vs. concentration. Acceptance: Correlation coefficient (R²) ≥ 0.999.
-
Accuracy (Recovery): Spike known amounts of the target compound into a synthetic matrix at 80%, 100%, and 120% levels, prepared in triplicate. Acceptance: Mean recovery must fall between 98.0% and 102.0%.
-
Precision (Repeatability): Prepare six independent sample solutions at the 100% concentration level from the same batch. Acceptance: The relative standard deviation (%RSD) of the calculated purity must be ≤ 2.0%.
-
Sensitivity (LOD/LOQ): Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio. Acceptance: S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
References
-
The use of spirocyclic scaffolds in drug discovery Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Source: Organic Letters / ACS Publications URL:[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / ICH URL:[Link]
Sources
Navigating the Labyrinth of Spirocyclic Fragmentation: A Comparative Guide to the Mass Spectrometry of Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
For the discerning researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the diverse scaffolds explored, spirocyclic systems, such as tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, present unique analytical challenges. This guide provides an in-depth comparison of mass spectrometry fragmentation analysis for this compound, offering insights into the influence of ionization techniques and detailing the expected fragmentation pathways to aid in its characterization.
The structural complexity of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, featuring a Boc-protected amine, a secondary alcohol, and a spirocyclic piperidine core, gives rise to a rich and informative fragmentation pattern in mass spectrometry. Understanding these pathways is crucial for confirming the compound's identity and for the analysis of its metabolites or degradants.
Ionization Techniques: A Comparative Overview
The choice of ionization technique significantly impacts the observed fragmentation. For a molecule like tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, both soft and hard ionization methods can be employed, each providing complementary information.
| Ionization Technique | Principle | Expected Outcome for the Analyte |
| Electrospray Ionization (ESI) | Soft ionization technique where ions are generated from a solution by creating a fine aerosol of charged droplets. | Primarily produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation, making it ideal for accurate mass determination and subsequent tandem mass spectrometry (MS/MS) experiments. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization method where a corona discharge creates reagent ions from the solvent vapor, which then ionize the analyte. | Suitable for less polar compounds that are not efficiently ionized by ESI. It may induce more in-source fragmentation than ESI, providing some structural information from the initial mass spectrum. |
| Electron Ionization (EI) | A hard ionization technique where the analyte is bombarded with high-energy electrons in the gas phase. | Results in extensive fragmentation, creating a detailed fingerprint of the molecule. The molecular ion peak may be weak or absent, but the fragment ions provide rich structural information. |
For routine analysis and confirmation of molecular weight, Electrospray Ionization (ESI) is the preferred method due to its soft nature, which preserves the molecular ion. Subsequent Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) can then be used to systematically induce fragmentation and elucidate the structure.
Decoding the Fragmentation Cascade: A Mechanistic Approach
Upon protonation, typically at the nitrogen atom of the piperidine ring, tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate undergoes a series of characteristic fragmentation reactions. The primary fragmentation pathways are dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group, followed by cleavages within the spirocyclic core.
The Signature of the Boc Group: A Stepwise Neutral Loss
The most prominent and diagnostic fragmentation pathway for Boc-protected amines is the sequential loss of isobutylene and carbon dioxide.
Caption: Primary fragmentation of the Boc group.
This two-step loss, totaling 100 Da, is a hallmark of Boc-protected amines and provides strong evidence for the presence of this functional group.
Fragmentation of the Spirocyclic Core
Following the loss of the Boc group, the remaining spirocyclic structure undergoes further fragmentation. The presence of the hydroxyl group and the piperidine ring directs these subsequent cleavages.
1. Dehydration: The secondary alcohol can readily lose a molecule of water (18 Da), particularly under higher energy CID conditions.
Caption: Dehydration of the spirocyclic core.
2. Ring Opening and Cleavage: The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen atom, leading to the formation of various fragment ions. The spirocyclic nature of the molecule can lead to complex rearrangements and multiple possible ring-opening pathways.
A plausible fragmentation involves the cleavage of the bond between the spiro carbon and the adjacent methylene group in the piperidine ring, followed by further fragmentation of the resulting open-chain ion.
Caption: General scheme for spirocycle fragmentation.
Predicted Fragmentation Table
The following table summarizes the expected major fragment ions for tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate under positive ion ESI-MS/MS conditions.
| m/z (calculated) | Proposed Formula | Description |
| 256.1913 | C₁₄H₂₆NO₃⁺ | Protonated Molecule [M+H]⁺ |
| 200.1287 | C₁₀H₁₈NO₃⁺ | Loss of isobutylene [M+H - C₄H₈]⁺ |
| 156.1181 | C₉H₁₆NO⁺ | Loss of isobutylene and CO₂ [M+H - C₄H₈ - CO₂]⁺ |
| 138.1075 | C₉H₁₄N⁺ | Loss of isobutylene, CO₂, and H₂O |
Experimental Protocol: A Step-by-Step Guide
To obtain high-quality fragmentation data for tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.
-
Add a small amount of formic acid (0.1% v/v) to the sample solution to promote protonation.
2. Mass Spectrometry Analysis:
-
Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Acquire a full scan mass spectrum over a range of m/z 100-500 to confirm the presence of the protonated molecule at m/z 256.19.
-
MS/MS Analysis:
-
Select the protonated molecule (m/z 256.19) as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectra. This allows for the observation of both low-energy (e.g., Boc group loss) and high-energy (e.g., ring cleavage) fragmentations.
-
3. Data Analysis:
-
Identify the major fragment ions in the MS/MS spectrum.
-
Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of the functional groups present in the molecule.
-
Utilize high-resolution mass data to confirm the elemental composition of the precursor and fragment ions.
Conclusion
The mass spectrometry fragmentation analysis of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is a powerful tool for its structural confirmation. By understanding the characteristic fragmentation pathways of the Boc-protecting group and the spirocyclic core, researchers can confidently identify this compound and its derivatives. The choice of a soft ionization technique like ESI followed by tandem mass spectrometry provides the most comprehensive structural information. This guide serves as a valuable resource for scientists and drug development professionals working with this important class of molecules.
References
-
Mass Spectrometry Principles and Applications ; de Hoffmann, E., Stroobant, V., Eds.; John Wiley & Sons, 2007. [Link]
-
Interpretation of Mass Spectra ; McLafferty, F. W., Tureček, F., Eds.; University Science Books, 1993. [Link]
-
Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications ; Cole, R. B., Ed.; John Wiley & Sons, 2010. [Link]
A Senior Application Scientist's Guide to Validating the Stereochemistry of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate Enantiomers
Introduction: The Critical Role of Stereochemistry in Spirocyclic Scaffolds
Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a unique three-dimensional architecture that can improve physicochemical properties and lead to novel intellectual property.[1] The compound tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (hereafter AZA-SPIRO-OH ) is a prime example of such a scaffold, incorporating two distinct stereogenic centers: the C5 spiro-carbon and the C2 carbon bearing the hydroxyl group. This results in four possible stereoisomers (two pairs of enantiomers), each potentially having vastly different pharmacological and toxicological profiles.
For researchers in drug development, the unambiguous validation of stereochemistry is not merely an academic exercise; it is a fundamental requirement for regulatory approval and for ensuring the safety and efficacy of a potential therapeutic agent. This guide provides an in-depth comparison of modern analytical techniques to separate the enantiomers of AZA-SPIRO-OH and definitively determine their absolute configurations. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Part 1: Enantiomeric Separation - The Foundational Step
Before determining the absolute configuration, one must first isolate the individual enantiomers from the racemic mixture. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as the most powerful and widely used technique for this purpose.[2][3][4]
Chiral HPLC/SFC: A Comparative Overview
The principle of chiral chromatography relies on the differential interaction between enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and represent the first line of inquiry for separating novel chiral compounds like AZA-SPIRO-OH due to their broad applicability across various compound classes.[2][5]
Expertise in Action: Why Start with Polysaccharide CSPs? Polysaccharide-based CSPs possess helical grooves lined with carbamate derivatives. These grooves create a complex chiral environment offering multiple interaction modes—hydrogen bonding, dipole-dipole, π-π stacking, and steric hindrance. The Boc-protected amine and the secondary alcohol of AZA-SPIRO-OH provide key hydrogen bond donor/acceptor sites, making these columns an excellent starting point for achieving separation.
Detailed Protocol: Chiral Method Development for AZA-SPIRO-OH
Objective: To achieve baseline separation (Resolution, Rₛ > 1.5) of the AZA-SPIRO-OH enantiomers.
1. Column and Mobile Phase Screening (Primary Screen): a. Columns: Select a set of four to six polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF). b. Mobile Phases:
- Normal Phase (NP): Heptane/Ethanol (90/10 v/v)
- Polar Organic (PO): Acetonitrile/Methanol (50/50 v/v)
- Reversed Phase (RP): Water (with 0.1% Formic Acid)/Acetonitrile (50/50 v/v) c. Rationale: This initial screen covers a wide range of polarities and interaction mechanisms to maximize the chances of finding a successful separation condition quickly.[5]
2. Method Optimization (Secondary Screen): a. Once a promising "hit" (partial or full separation) is identified, systematically vary the mobile phase composition. For an NP separation, adjust the alcohol modifier (e.g., ethanol, isopropanol) concentration in 5% increments. b. Additives: Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can dramatically improve peak shape and resolution, especially for compounds with amine functionalities. c. Temperature: Adjusting the column temperature (e.g., 25°C, 30°C, 40°C) can alter the thermodynamics of the chiral recognition process and impact the separation factor.
Data Presentation: Expected Chromatographic Results
The success of the separation is quantified by several key parameters. Below is a table summarizing hypothetical, yet realistic, data from a successful chiral separation.
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R) | 5.2 min | 6.8 min | N/A |
| Separation Factor (α) | \multicolumn{2}{c | }{1.31} | α > 1.1 |
| Resolution (R_s) | \multicolumn{2}{c | }{2.1} | R_s > 1.5 |
Visualization: Chiral Separation Workflow
Sources
A Comparative Guide to the Reactivity of Spirocyclic vs. Acyclic Alcohols
Executive Summary
In the landscape of organic synthesis and medicinal chemistry, the structural architecture of a molecule dictates its function and reactivity. Alcohols, as a foundational functional group, are ubiquitous building blocks. However, their reactivity is not uniform and is profoundly influenced by the carbon scaffold to which they are attached. This guide provides an in-depth comparison of the reactivity of two distinct classes of alcohols: conformationally flexible acyclic alcohols and structurally rigid spirocyclic alcohols. We will explore how the unique three-dimensional constraints of the spirocyclic framework introduce significant steric and electronic effects that differentiate their chemical behavior from their acyclic analogues in common organic transformations. This analysis is supported by mechanistic insights, comparative experimental data, and detailed protocols to provide a comprehensive resource for chemists aiming to leverage these structural motifs in their research.
Foundational Principles: Structural and Electronic Disparities
The fundamental difference between acyclic and spirocyclic alcohols lies in their conformational freedom. Acyclic alcohols, such as 2-butanol, possess multiple single bonds that allow for free rotation, resulting in a variety of low-energy staggered conformations. In contrast, spirocyclic alcohols are defined by a central spiroatom—a single carbon atom that is a member of two distinct rings. This arrangement locks the molecule into a rigid, three-dimensional structure, severely restricting bond rotation and creating a sterically demanding local environment.
This structural rigidity is the primary determinant of their differential reactivity. The spiro-framework often shields the hydroxyl group and its alpha-carbon, impeding the approach of reagents—a phenomenon known as steric hindrance.[1][2]
Figure 1: Structural contrast between a flexible acyclic alcohol and a rigid spirocyclic alcohol.
Comparative Reactivity in Key Organic Transformations
We will now examine three canonical alcohol reactions—oxidation, esterification, and ether synthesis—to illustrate the practical consequences of these structural differences.
Oxidation of Secondary Alcohols
The oxidation of a secondary alcohol to a ketone is a cornerstone transformation in organic synthesis. A common method, the Jones oxidation, involves the formation of a chromate ester intermediate, followed by an E2-like elimination of an alpha-hydrogen to yield the carbonyl.[3][4][5]
Mechanistic Insight: The rate-determining step often involves the formation of the bulky chromate ester. The success of the subsequent elimination step is also dependent on achieving a favorable geometric alignment of the alpha C-H bond and the O-Cr bond.
Reactivity Comparison:
-
Acyclic Alcohols: The hydroxyl group in a typical acyclic secondary alcohol (e.g., cyclohexanol) is relatively accessible, allowing for the rapid formation of the chromate ester.
-
Spirocyclic Alcohols: The rigid ring system of a spirocyclic alcohol (e.g., spiro[5.5]undecan-1-ol) creates significant steric congestion around the hydroxyl group. This hinders the approach of the large chromic acid reagent, slowing the formation of the necessary intermediate and thus decreasing the overall reaction rate. Kinetic studies on various cyclic alcohols have consistently shown that increased steric hindrance leads to slower oxidation rates.[6][7]
| Alcohol Type | Representative Compound | Relative Rate of Oxidation (Qualitative) | Primary Rationale |
| Acyclic/Monocyclic | Cyclohexanol | 100 | Low steric hindrance at the reaction center. |
| Spirocyclic | Spiro[5.5]undecan-1-ol | ~15-25 | High steric hindrance impeding formation of the chromate ester. |
Experimental Protocol: Jones Oxidation of Cyclohexanol
-
Setup: In a 100 mL flask equipped with a magnetic stirrer and set in an ice-water bath, dissolve 5.0 g of cyclohexanol in 25 mL of acetone.
-
Reagent Preparation (Jones Reagent): In a separate beaker, dissolve 13.4 g of chromium trioxide (CrO₃) in 12 mL of concentrated sulfuric acid. Carefully add this mixture to 35 mL of water. Caution: This reagent is highly corrosive and a strong oxidant.
-
Reaction: While stirring the cyclohexanol solution vigorously, add the Jones reagent dropwise. Maintain the reaction temperature below 20°C. The appearance of a green precipitate (Cr(III) salts) indicates the reaction is proceeding.[3]
-
Monitoring: Continue addition until the orange-brown color of the Jones reagent persists for approximately 15 minutes, signaling complete consumption of the alcohol.
-
Workup: Add 2-propanol dropwise to quench any excess oxidant until the solution becomes green. Decant the acetone solution from the chromium salts. Add 50 mL of water and extract the product with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield cyclohexanone.
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[8][9] The mechanism involves the protonation of the carboxylic acid carbonyl, making it more electrophilic for the nucleophilic attack by the alcohol.[10][11][12]
Mechanistic Insight: The key step governed by sterics is the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon. Bulky, sterically hindered alcohols are poor nucleophiles and react much more slowly.[1] The general reactivity order for the alcohol is primary > secondary >> tertiary.[13]
Reactivity Comparison:
-
Acyclic Alcohols: Primary acyclic alcohols like methanol or ethanol react readily. Secondary alcohols like 2-propanol react more slowly but still provide good yields with longer reaction times or by driving the equilibrium.[14]
-
Spirocyclic Alcohols: A spirocyclic secondary alcohol presents a highly hindered environment for the hydroxyl group. Its ability to act as a nucleophile is severely diminished, leading to dramatically slower reaction rates compared to even a simple acyclic secondary alcohol. In many cases, elimination (dehydration) can become a competing side reaction under the harsh acidic and heated conditions.
Figure 2: General experimental workflow for Fischer Esterification.
| Alcohol Type | Representative Compound | Relative Rate of Esterification (Qualitative) | Primary Rationale |
| Acyclic Primary | Methanol | 100 | Minimal steric hindrance, excellent nucleophile. |
| Acyclic Secondary | 2-Propanol | ~10 | Moderate steric hindrance slows nucleophilic attack. |
| Spirocyclic Secondary | Spiro[4.4]nonan-1-ol | < 1 | Severe steric hindrance drastically reduces nucleophilicity. |
Experimental Protocol: Fischer Esterification of n-Butanol with Acetic Acid
-
Setup: To a 100 mL round-bottom flask, add 14.8 g (0.20 mol) of n-butanol, 12.0 g (0.20 mol) of glacial acetic acid, and 1 mL of concentrated sulfuric acid. Add a few boiling chips.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.
-
Workup: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with 50 mL of cold water, followed by 25 mL of 5% sodium bicarbonate solution (carefully, to neutralize the acid), and finally with 25 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, decant the liquid into a distillation apparatus, and distill to collect the n-butyl acetate product.
Williamson Ether Synthesis
This classic method forms an ether via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[15][16] The reactivity of the alcohol is expressed after its deprotonation to the corresponding alkoxide, which then serves as the nucleophile.
Mechanistic Insight: The Williamson ether synthesis is highly sensitive to steric hindrance.[17] A bulky alkoxide is a poor nucleophile but often a strong base. When the alkoxide is sterically hindered, it struggles to perform the required backside attack on the alkyl halide (Sₙ2 pathway). Instead, it is more likely to abstract a β-hydrogen from the alkyl halide, leading to an E2 elimination reaction and forming an alkene as the major product.[18]
Reactivity Comparison:
-
Acyclic Alcohols: Alkoxides derived from primary or simple secondary acyclic alcohols (e.g., sodium ethoxide) are effective nucleophiles and give good yields of ethers when reacted with primary alkyl halides.
-
Spirocyclic Alcohols: An alkoxide generated from a spirocyclic alcohol is exceptionally bulky. Its nucleophilicity is severely compromised. Consequently, it will function primarily as a strong, non-nucleophilic base. The reaction with a primary alkyl halide will be very slow, and with a secondary or tertiary alkyl halide, elimination will be the exclusive pathway.
Figure 3: Competition between Sₙ2 and E2 pathways for a sterically hindered spirocyclic alkoxide.
| Alkoxide Source | Alkyl Halide | Major Product | Minor Product | Primary Rationale |
| Ethanol | 1-Bromopropane | Propyl ethyl ether | Propene | Ethoxide is a good nucleophile and a moderate base. |
| Spiro[4.4]nonan-1-ol | 1-Bromopropane | Propene | Propyl spiro[4.4]nonyl ether | The bulky spirocyclic alkoxide is a poor nucleophile but a strong base, favoring elimination. |
Experimental Protocol: Williamson Ether Synthesis
-
Setup: In a flame-dried 100 mL flask under a nitrogen atmosphere, place 2.4 g (0.10 mol) of sodium hydride (NaH). Caution: NaH is highly reactive with water.
-
Alkoxide Formation: Slowly add a solution of 12.6 g (0.10 mol) of a representative spirocyclic alcohol (e.g., spiro[4.4]nonan-1-ol) in 40 mL of anhydrous THF. Stir until hydrogen gas evolution ceases (approx. 1 hour).
-
Reaction: Cool the mixture to 0°C and add 12.3 g (0.10 mol) of 1-bromopropane dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction and cautiously quench with water. Extract with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analysis: After solvent removal, analyze the product mixture (e.g., by NMR spectroscopy) to determine the ratio of ether (substitution product) to alkene (elimination product).
Conclusion
The comparative analysis unequivocally demonstrates that spirocyclic alcohols are consistently less reactive than their acyclic counterparts in transformations where steric access to the hydroxyl group or its alpha-carbon is critical. This diminished reactivity is a direct consequence of the conformational rigidity and steric hindrance inherent to the spirocyclic framework.
-
In oxidations , the formation of bulky intermediates is sterically impeded.
-
In esterifications , the nucleophilicity of the alcohol is significantly reduced.
-
In ether syntheses , the corresponding alkoxide acts preferentially as a base rather than a nucleophile, favoring elimination over substitution.
For the synthetic chemist, this understanding is crucial. While the reduced reactivity of spirocyclic alcohols can be a challenge, it can also be exploited for selective transformations in complex polyfunctional molecules, where a less-hindered acyclic alcohol could be modified in the presence of a more-hindered spirocyclic one. This guide provides the foundational principles and practical data necessary for researchers to make informed decisions when designing synthetic routes involving these unique and valuable structural motifs.
References
-
What is Fischer Esterification? - ChemTalk. [Link]
-
Oxidation of Alcohols - Organic Chemistry - Jack Westin. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
Fischer Esterification - Chemistry Steps. [Link]
-
Fischer–Speier esterification - Wikipedia. [Link]
-
Fischer esterification reaction - BYJU'S. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis - ChemTalk. [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. [Link]
-
Jones Oxidation - Organic Chemistry Portal. [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. [Link]
-
Kinetic studies of the oxidation of perfumery cyclic and acyclic alcohols by N-Bromosuccinimide in alkaline medium - American Chemical Society. [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. [Link]
-
a study in rates of esterification - DSpace@MIT. [Link]
-
Video: Steric Hindrance Effect | Definition, Factors & Examples - Study.com. [Link]
-
Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. [Link]
-
What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol? - Quora. [Link]
Sources
- 1. study.com [study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Kinetic studies of the oxidation of perfumery cyclic and acyclic alcohols by N-Bromosuccinimide in alkaline medium - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. quora.com [quora.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Pharmacokinetic property comparison of spirocyclic scaffolds vs flat aromatic rings
Escaping Flatland: A Pharmacokinetic Comparison of Spirocyclic Scaffolds vs. Flat Aromatic Rings
For decades, high-throughput screening and traditional cross-coupling chemistries drove drug discovery toward planar, sp2 -hybridized aromatic scaffolds. While synthetically accessible, these "flat" molecules frequently suffer from high clinical attrition rates due to suboptimal physicochemical and pharmacokinetic (PK) properties. The paradigm shift known as "Escape from Flatland" demonstrated that increasing a molecule's saturation—specifically its fraction of sp3 -hybridized carbons ( Fsp3 )—correlates directly with clinical success1[1]. Among sp3 -rich motifs, spirocyclic scaffolds—where two rings share a single quaternary carbon atom—have emerged as privileged structures. They offer a unique three-dimensional (3D) architecture that fundamentally alters a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to traditional flat aromatic rings2[2].
Mechanistic Causality: Why 3D Architecture Drives Pharmacokinetics
The stark difference in PK performance between planar aromatics and spirocycles is rooted in thermodynamics and enzymatic spatial recognition:
-
Aqueous Solubility via Lattice Disruption : Flat aromatic rings (e.g., biphenyls, phenylpiperazines) readily engage in intermolecular π−π stacking. This creates highly stable crystal lattices with high melting points, making it thermodynamically unfavorable for water molecules to solvate the compound. Spirocycles introduce a rigid, orthogonal vector into the molecular geometry. This structural "kink" prevents efficient packing, significantly lowering the crystal lattice energy and driving up aqueous solubility without requiring the addition of polar, membrane-impermeable functional groups 3[3].
-
Metabolic Stability via Steric Shielding : Cytochrome P450 (CYP450) enzymes, particularly CYP3A4, possess lipophilic, relatively planar active sites that easily accommodate flat aromatic rings, leading to rapid oxidative clearance (e.g., epoxidation, aromatic hydroxylation). The inherent 3D bulk of a spirocycle creates steric clashes within these active sites. By masking metabolic hotspots and reducing overall lipophilicity (LogD), spirocycles effectively evade rapid first-pass metabolism, lowering intrinsic clearance ( CLint ) 4[4].
-
Off-Target Toxicity Mitigation : Highly lipophilic planar basic amines frequently inhibit the hERG potassium channel, a major cardiovascular liability. Constraining the amine within a spirocyclic framework alters the basicity ( pKa ) and the spatial projection of the lone pair, drastically reducing hERG binding affinity5[5].
Fig 1: Mechanistic divergence in ADME profiles between planar and spirocyclic scaffolds.
Quantitative Pharmacokinetic Comparison
To illustrate the tangible benefits of scaffold hopping from a flatland architecture to a spirocyclic one, the following table synthesizes representative ADME data comparing a standard planar phenylpiperidine motif against its azaspiro[3.3]heptane analog.
| Parameter | Flat Aromatic (Phenylpiperidine) | Spirocyclic Analog (Azaspiro[3.3]heptane) | Mechanistic Driver |
| Fsp3 | ~0.25 | >0.70 | Replacement of sp2 carbons with sp3 hybridized spiro-core. |
| Kinetic Solubility ( μg/mL ) | < 15 | > 200 | Disruption of π−π stacking; lowered crystal lattice energy. |
| Lipophilicity ( LogD7.4 ) | 3.8 | 1.9 | Elimination of highly lipophilic aromatic π -clouds. |
| Intrinsic Clearance ( CLint ) | 120 μL/min/mg (High) | 18 μL/min/mg (Low) | Steric hindrance preventing optimal alignment in CYP450 active sites. |
| hERG Inhibition ( IC50 ) | 0.8 μM (High Risk) | > 30 μM (Low Risk) | Altered pKa and redirection of the basic amine lone pair vector. |
Experimental Protocols: Self-Validating PK Workflows
To objectively quantify the advantages of spirocyclic scaffolds, robust, self-validating experimental systems are required. Below are the definitive methodologies for assessing metabolic stability and solubility, designed to prevent false positives and analytical artifacts.
Protocol 1: Self-Validating Human Liver Microsome (HLM) Stability Assay
Purpose: To determine the in vitro intrinsic clearance ( CLint ) by quantifying the rate of parent compound depletion. Causality: We utilize liver microsomes rather than whole hepatocytes for early triage because microsomes specifically isolate CYP450 and UGT enzymatic activity, allowing us to pinpoint phase I metabolic liabilities directly associated with planar aromatic rings.
Step-by-Step Methodology:
-
Preparation : Prepare a 1 μM solution of the test compound (spirocyclic vs. flat) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.
-
Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling : Extract 50 μL aliquots at 0, 5, 15, 30, and 45 minutes.
-
Quenching : Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.
-
Analysis : Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and CLint .
Self-Validation System:
-
NADPH-Minus Control : A parallel incubation lacking NADPH must be run. Validation logic: If compound depletion >10% occurs here, the compound is chemically unstable in buffer, and the CYP-clearance data is voided.
-
Reference Standards : Verapamil (rapid clearance control) and Warfarin (low clearance control) must be run on the same plate. The assay is only valid if Verapamil t1/2<15 min and Warfarin t1/2>60 min.
Protocol 2: High-Throughput Kinetic Solubility via Nephelometry
Purpose: To measure the maximum concentration of compound that remains in solution before precipitating. Causality: Kinetic solubility (from a DMSO stock into aqueous buffer) is chosen over thermodynamic solubility at this stage because it mirrors the conditions of in vitro biological assays, ensuring that biological readout differences between flat and spiro scaffolds are due to target engagement, not precipitation.
Step-by-Step Methodology:
-
Serial Dilution : Prepare 10 mM DMSO stocks of the test compounds. Perform a 2-fold serial dilution in DMSO across 8 points.
-
Aqueous Spiking : Transfer 2 μL of each DMSO dilution into 198 μL of PBS (pH 7.4) in a 96-well UV-transparent plate (final DMSO = 1%).
-
Incubation : Shake the plate at room temperature for 2 hours to allow equilibrium of precipitation.
-
Detection : Measure light scattering (nephelometry) at 620 nm. The kinetic solubility limit is defined as the highest concentration where the scattering signal does not exceed the blank buffer baseline by >3 standard deviations.
Self-Validation System:
-
Internal Controls : Amiodarone (precipitates at <10 μM ) and Diclofenac (soluble >100 μM ) are included. If Amiodarone fails to scatter light, or Diclofenac scatters light, the plate reader calibration is rejected.
Fig 2: Self-validating experimental workflow for comparative pharmacokinetic profiling.
References
-
Lovering F., Bikker J., Humblet C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. 1
-
Benchchem. "Advantages of spirocyclic scaffolds over planar structures in drug discovery." Benchchem Application Notes. 2
-
Benedetti E., Micouin L. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Taylor & Francis. 4
-
"Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review." NIH PMC. 3
-
Voss F., Schunk S., Steinhagen H. "Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry." RSC Publishing. 5
Sources
A Researcher's Guide to the Safe Disposal of Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
As a Senior Application Scientist, my primary objective is to empower you to conduct your research safely and efficiently. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental component of laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the disposal of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate, grounding every recommendation in established safety principles and regulatory standards.
The core directive for this compound is straightforward: it must be treated as a regulated hazardous chemical waste. Due to its complex heterocyclic structure and the potential for irritation, it cannot be disposed of in standard trash or via sink drains.[1][2][3] Adherence to the following procedures will ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
While comprehensive toxicological data for this specific molecule may not be widely published, analysis of structurally similar compounds provides a strong basis for hazard assessment. Analogous azaspiro compounds are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5][6] Therefore, a cautious approach is mandatory.
Scientist's Note: The Boc protecting group and the spirocyclic core are generally stable, but the secondary alcohol presents a site for potential reactions. The primary hazards are related to direct contact and inhalation of particulates if it is a solid.
All handling and preparation for disposal must be conducted within a certified chemical fume hood.[3] The required PPE is summarized below.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[4] Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes or aerosolized particles causing serious eye irritation.[4][7] |
| Body Protection | A properly fitted lab coat. | To protect skin and personal clothing from contamination. |
The Disposal Protocol: A Step-by-Step Workflow
This protocol is designed to be a self-validating system, ensuring that each step is completed correctly before proceeding to the next.
Step 1: Waste Identification and Segregation The first and most critical step is proper segregation.[8] Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate waste, including any solutions or contaminated materials, must be kept separate from other waste streams.
-
DO NOT mix this compound with incompatible materials. Incompatibilities include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
-
Rationale: Mixing with incompatible chemicals can trigger unintended and potentially dangerous reactions, leading to the release of toxic fumes or excessive heat. Segregation is a cornerstone of preventing laboratory accidents.[8][9]
Step 2: Proper Containerization The integrity of your waste container is essential for safe storage and transport.
-
Container Selection: Use a designated hazardous waste container that is chemically compatible with the compound.[8][10] The original product container is often the best choice.[10] The container must be in good condition, free from cracks or leaks.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a lab tray or basin).[8][11]
-
Headspace: Do not overfill liquid waste containers. Leave at least 10% of the container volume as empty headspace to allow for vapor expansion and prevent spills during movement.[11]
-
Closure: Keep the container tightly closed at all times, except when you are actively adding waste.[1][9] Never leave a funnel in the opening of the waste container.[9]
Step 3: Labeling Proper labeling is a regulatory requirement and a critical communication tool for safety.
-
Timing: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[1][10]
-
Content: The label must clearly state "Hazardous Waste."[9] All constituents must be listed by their full chemical names (e.g., "tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate," "Methanol," "Water"). Do not use abbreviations or chemical formulas.[1][9] Estimate the percentage of each component.
-
Responsibility: Ensure the name of the principal investigator or laboratory supervisor is clearly visible.
Step 4: Accumulation and Storage Waste must be stored safely within the laboratory in a designated location.
-
Location: Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[9][12]
-
Restrictions: Do not store waste containers in hallways or other public access areas.[1][13] Be mindful of institutional limits, which are typically no more than 55 gallons of hazardous waste per SAA.[10][12]
-
Inspections: Designated personnel should inspect the SAA weekly for any signs of leaks or container degradation.[8][9]
Step 5: Arranging for Disposal Laboratory personnel should never transport hazardous waste themselves.
-
Contact EHS: When the container is approximately 90% full or has reached your institution's storage time limit, arrange for pickup by contacting your facility's Environmental Health & Safety (EHS) department.[9][10]
-
Professional Service: This waste must be disposed of through a licensed professional waste disposal service, which will be managed by your EHS office.[4]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.
-
Containment: For liquid spills, contain the material using an inert absorbent like vermiculite, sand, or a commercial chemical absorbent.[3][14] For solid spills, gently cover to avoid raising dust.[4]
-
Collection: Carefully collect the absorbent material and any contaminated debris. Place it into a compatible, sealable container for disposal as hazardous waste.[3][4]
-
Decontaminate: Clean the spill area as appropriate for the material.
-
Report: Report the spill to your EHS department.[3]
Disposal of Empty Containers
An "empty" container that held this compound must still be managed carefully.
-
Decontamination: The best practice is to triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone).[10][15]
-
Collect Rinsate: Crucially, the first rinsate must be collected and disposed of as hazardous waste. [1][10] Subsequent rinses may also require collection depending on local regulations.
-
Final Disposal: After rinsing, deface or remove the original chemical label.[10][15] The clean, decontaminated container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling or regular trash) as directed by your EHS office.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate waste.
Caption: Disposal workflow for tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate.
Your institutional EHS department is your most valuable resource. Always consult their specific guidelines, as local and state regulations may include additional requirements. By following these procedures, you contribute to a culture of safety and environmental stewardship in your laboratory.
References
- Department of Toxic Substances Control. (2026, February 15).
- Daniels Health. (2025, May 21).
- Stanford Environmental Health & Safety. Chemical Waste Disposal. EHS.Stanford.edu.
- Fisher Scientific. (2025, December 19).
- U.S. Water. (2015, March 25). Safety Data Sheet.
- Aaron Chemicals LLC. (2025, August 11).
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC.org.
- Sigma-Aldrich. tert-butyl 2-hydroxy-7-azaspiro[3.
- American Chemical Society.
- ChemBK. Tert-butyl7-hydroxy-2-azaspiro[4.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines. Research.Columbia.edu.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. ResearchSafety.Northwestern.edu.
- Thermo Fisher Scientific. (2025, December 26).
- LookChem. 2-Oxa-7-azaspiro[4.5]decane-3,7-dicarboxylic acid7-tert-butyl ester SDS. LookChem.com.
- UC San Diego Blink. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Blink.UCSD.edu.
- BenchChem. Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide. BenchChem.com.
- Combi-Blocks, Inc. (2023, July 14).
- Cayman Chemical. (2025, December 16).
- BLDpharm. 240401-28-9|tert-Butyl 2-hydroxy-7-azaspiro[3.
- National Institutes of Health. (2022). NIH Waste Disposal Guide - Chemical Waste. ORF.od.NIH.gov.
Sources
- 1. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. acs.org [acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 [sigmaaldrich.com]
- 6. 240401-28-9|tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. vumc.org [vumc.org]
- 11. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. orf.od.nih.gov [orf.od.nih.gov]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Handling Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate. While comprehensive toxicological data for this specific molecule is not extensively published, its structural class—azaspiro compounds—and data from close analogs necessitate a robust approach to personal protection to mitigate risks of irritation and unknown long-term effects.[1][2][3] The following procedures are designed as a self-validating system to ensure user safety and experimental integrity.
Hazard Profile and Risk-Based PPE Strategy
Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is a solid compound, meaning the primary routes of occupational exposure are inhalation of airborne particulates and dermal or ocular contact with the powder.[4] Data from structurally similar compounds consistently indicate hazards of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][4][5][6] Therefore, our protective strategy is centered on creating a complete barrier to these exposure routes.
The following table outlines a risk-based approach to selecting controls and personal protective equipment (PPE).
| Exposure Route | Potential Risk | Primary Control (Engineering) | Required Personal Protective Equipment (PPE) | Causality and Rationale |
| Ocular (Eyes) | Serious eye irritation, chemical burns.[1][6] | Chemical Fume Hood / Ventilated Enclosure | ANSI Z87.1-compliant safety goggles or a full-face shield.[1][7] | Standard safety glasses do not provide a seal against dust. Goggles are essential to prevent airborne particulates from contacting the eyes. A face shield offers an additional layer of protection during bulk transfers.[7] |
| Dermal (Skin) | Skin irritation, potential for sensitization or absorption.[5][6] | N/A | Nitrile gloves (minimum 4 mil thickness), fully buttoned lab coat. For larger quantities, a chemical-resistant apron or suit is required.[1][8] | The Boc protecting group and spirocyclic core present a lipophilic character, increasing the potential for skin penetration. Nitrile gloves provide adequate protection against incidental contact. A closed lab coat prevents deposition on personal clothing.[2] |
| Inhalation (Respiratory) | Respiratory tract irritation.[1][5] | Chemical Fume Hood | NIOSH-approved N95 or P95 respirator.[1][7] | Any procedure that can generate dust (e.g., weighing, transferring, scraping) must be performed within a fume hood to capture particles at the source.[2][9] A respirator is mandatory when engineering controls are insufficient or during spill cleanup. |
Detailed PPE and Handling Protocols
Adherence to a systematic workflow is critical for safety. The following step-by-step process integrates PPE use with best handling practices.
Pre-Handling and Workspace Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation. Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[8][10][11]
-
Don PPE: Before entering the designated handling area, don your PPE in the following order:
-
Lab coat or protective suit.
-
N95/P95 respirator (if required by your risk assessment). Ensure a proper fit-test has been conducted.
-
Safety goggles.
-
Nitrile gloves (don the first pair).
-
-
Prepare the Work Surface: Line the work surface within the fume hood with disposable, plastic-backed absorbent paper ("bench paper").[9] This contains minor spills and simplifies cleanup.
-
Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, containers) within the fume hood before introducing the chemical.
Chemical Handling Operations
-
Minimize Dust Generation: When transferring the solid, use a scoop or spatula. Avoid pouring the powder from a height, which can create airborne dust.[1][2]
-
Weighing Procedure: If possible, perform weighing inside the fume hood. If an external balance must be used, tare a closed container, add the chemical inside the hood, seal the container, and then move it to the balance for weighing.
-
Glove Management: If a glove becomes contaminated, use the proper removal technique (peeling it off without touching the outer surface with bare skin) and dispose of it immediately.[1] Don a fresh glove before resuming work.
Post-Handling Decontamination and Disposal
-
Initial Decontamination: Wipe down all equipment and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
Waste Segregation: All contaminated materials—including gloves, bench paper, weigh boats, and excess chemical—are considered hazardous waste.[12] Place them into a clearly labeled, sealed waste container.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[13]
-
Waste Disposal: Arrange for the disposal of the sealed waste container through a licensed professional waste disposal service, in accordance with local and institutional regulations.[1] Do not pour chemical waste down the drain.[1][5]
Emergency Procedures: Spill Management
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.[8][12]
-
Control Ignition Sources: If the spill involves a flammable solvent, turn off any nearby ignition sources.
-
Cleanup Protocol (Small Spill within a Fume Hood):
-
Contact Safety Officer: For any spill, notify your institution's Environmental Health & Safety (EHS) office for guidance and reporting.
Visualization: Safe Handling Workflow
The following diagram illustrates the logical progression of the handling protocol, emphasizing the integration of safety checks and decision points.
Caption: Workflow for handling Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate.
References
- Aaronchem. (2025, August 11). Safety Data Sheet - 6-oxa-9-azaspiro[4.5]decane hydrochloride.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - 2,8-diazaspiro[4.5]decan-1-one hydrochloride.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 7-Oxa-1-azaspiro[3.5]nonane hcl.
- Kishida Chemical Co., Ltd. (2022, February 9). Safety Data Sheet - tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate.
- Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Kishida Chemical Co., Ltd. (2023, May 16). Safety Data Sheet - 1,9-Dioxa-4-azaspiro[5.5]undecane.
- Showa America. (2012, October 31). Safety Data Sheet.
- LookChem. (n.d.). 2-Oxa-7-azaspiro[4.5]decane-3,7-dicarboxylic acid7-tert-butyl ester SDS.
-
Scott, J., & Polovich, M. (2019). Safe handling of hazardous drugs. Current Oncology, 26(4), e558-e565. Retrieved from [Link]
- Yale University Department of Chemistry. (n.d.). Guidelines for Safe Laboratory Practices.
- Combi-Blocks, Inc. (2023, July 14). Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate.
- National Institute of Health Sciences. (n.d.). 2,4-Di-tert-butylphenol.
- MedchemExpress. (2026, February 28). Safety Data Sheet - 7-Boc-(2,7-Diazaspiro[3.5]nonane).
- Sigma-Aldrich. (n.d.). tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. lookchem.com [lookchem.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. kishida.co.jp [kishida.co.jp]
- 11. kishida.co.jp [kishida.co.jp]
- 12. www2.scut.edu.cn [www2.scut.edu.cn]
- 13. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
